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Methyl 3,6-dichloro-5-methylpyridazine-4-carboxylate Documentation Hub

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  • Product: Methyl 3,6-dichloro-5-methylpyridazine-4-carboxylate
  • CAS: 1363381-53-6

Core Science & Biosynthesis

Foundational

Technical Whitepaper: Methyl 3,6-dichloro-5-methylpyridazine-4-carboxylate

This guide is structured as a high-level technical whitepaper designed for researchers and process chemists. It prioritizes the "Molecular Weight" not just as a static value, but as the foundational constant for stoichio...

Author: BenchChem Technical Support Team. Date: February 2026

This guide is structured as a high-level technical whitepaper designed for researchers and process chemists. It prioritizes the "Molecular Weight" not just as a static value, but as the foundational constant for stoichiometric precision in downstream synthesis.

Precision Stoichiometry, Synthetic Provenance, and Quality Assurance[1]

Executive Summary

Methyl 3,6-dichloro-5-methylpyridazine-4-carboxylate (CAS: 1363381-53-6 ) serves as a critical heteroaromatic scaffold in the synthesis of agrochemicals and pharmaceutical active ingredients (APIs).[1][2] Its utility lies in the high reactivity of the C3 and C6 chlorine atoms toward nucleophilic substitution, allowing for the rapid construction of complex fused-ring systems.

The precise molecular weight of 221.04 g/mol is the governing variable for yield calculations. Inaccurate stoichiometry arising from failure to account for isotopic distribution or purity corrections can lead to significant yield erosion in multi-step campaigns.[1] This guide provides the definitive physicochemical profile, synthesis logic, and self-validating quality control protocols for this compound.[1]

Physicochemical Core Profile

The following data constitutes the "Source of Truth" for analytical calibration and batch planning.

ParameterValue / DescriptorTechnical Note
Molecular Weight 221.04 g/mol Based on standard atomic weights (C=12.011, H=1.008, Cl=35 .45, N=14.007, O=15.999).[1]
Molecular Formula C₇H₆Cl₂N₂O₂ Critical: Contains zero ring protons; only methyl protons are present.[1]
CAS Registry Number 1363381-53-6 Primary identifier for regulatory and safety data sheets (SDS).[1]
Physical State Solid (Crystalline)Typically off-white to pale yellow.[1]
Solubility Profile DMSO, DCM, Ethyl AcetatePoor solubility in water; susceptible to hydrolysis under aqueous basic conditions.
Isotopic Signature M (100%), M+2 (~64%), M+4 (~10%)Distinctive "9:6:1" pattern in Mass Spectrometry due to two Chlorine atoms.

Synthetic Provenance & Causality

Understanding the origin of the molecule allows the researcher to anticipate impurities. The synthesis of 3,6-dichloropyridazines typically proceeds via the "Maleic Hydrazide Route," involving the chlorination of a cyclic hydrazide precursor.

The Canonical Synthesis Pathway

The synthesis generally involves the conversion of a 3,6-dihydroxypyridazine (tautomer of pyridazinedione) into the dichloro derivative using a phosphoryl chloride (


) melt.[1]

Mechanism & Impurity Logic:

  • Precursor Formation: Condensation of hydrazine with a tricarbonyl species (e.g., a citraconate derivative) yields the Methyl 5-methyl-3,6-dihydroxypyridazine-4-carboxylate .[1]

  • Aromatization/Chlorination: Treatment with

    
     replaces both carbonyl oxygens with chlorine.[1]
    
    • Risk Factor:[1] Incomplete chlorination leads to monochloro-monohydroxy impurities (MW ~202.6), which are difficult to separate via standard chromatography.[1]

  • Workup: Quenching on ice is critical to prevent hydrolysis of the C4-methyl ester.[1]

Reaction Workflow Diagram

The following diagram illustrates the logical flow from precursor to downstream application, highlighting critical control points.

G cluster_0 Critical Process Step Precursor Tricarbonyl Precursor (Citraconate Derivative) Intermediate Cyclic Hydrazide (3,6-Dihydroxy Intermediate) Precursor->Intermediate + Hydrazine Target TARGET MOLECULE Me-3,6-dichloro-5-methyl pyridazine-4-carboxylate (MW: 221.04) Intermediate->Target Dehydrative Chlorination Reagent POCl3 / Reflux (Chlorination) Reagent->Intermediate Downstream Nucleophilic Substitution (SNAr @ C3/C6) Target->Downstream Drug Discovery Scaffold

Figure 1: Synthetic logic flow for 3,6-dichloropyridazine generation. The chlorination step (red) is the primary source of potential monochloro impurities.

Self-Validating Quality Control Protocols

To ensure the material is suitable for high-stakes synthesis, researchers must validate the compound using Orthogonal Analysis (NMR + MS).[1] Do not rely solely on vendor Certificates of Analysis (CoA).[1]

Protocol A: Proton NMR Validation

The structure of Methyl 3,6-dichloro-5-methylpyridazine-4-carboxylate is unique because it lacks ring protons.[1] A pure sample must show only two singlets .[1]

  • Solvent:

    
     or 
    
    
    
    .[1]
  • Expectation:

    • Singlet (~3.9 - 4.0 ppm): Corresponds to the Methyl Ester (

      
      , 3H).[1]
      
    • Singlet (~2.3 - 2.6 ppm): Corresponds to the C5-Methyl group (

      
      , 3H).[1]
      
    • Baseline: Must be flat between 7.0 - 9.0 ppm. Any signals here indicate unchlorinated starting material or hydrolysis products.[1]

Protocol B: Mass Spectrometry (Isotopic Fingerprint)

The molecular weight (221.[1]04) is an average.[1] In MS, you must look for the specific isotopic distribution caused by two chlorine atoms (


 and 

).[1]
  • Calculated Monoisotopic Mass: ~219.98 Da (

    
    ).[1]
    
  • Validation Criteria:

    • Peak M (220): Base peak (Relative Intensity 100%).[1]

    • Peak M+2 (222): Relative Intensity ~64% (One

      
      ).[1]
      
    • Peak M+4 (224): Relative Intensity ~10% (Two

      
      ).[1]
      
  • Fail State: If the M+2 peak is only ~33% of the parent, the sample is likely the monochloro impurity (MW ~187), rendering it useless for dual-functionalization schemes.

Handling & Stoichiometric Application

Molarity Calculation

When preparing stock solutions for High-Throughput Screening (HTS) or parallel synthesis:


[1]

Example: To make 10 mL of a 50 mM stock solution:


[1]
Stability Warning

The C4-methyl ester is electron-deficient due to the adjacent nitrogen atoms and chlorine substituents.[1]

  • Risk: Rapid hydrolysis to the carboxylic acid if exposed to moisture + base.[1]

  • Storage: Store at 2–8°C under inert gas (Argon/Nitrogen).

  • Solvent Choice: Avoid protic solvents (MeOH/EtOH) if strong nucleophiles are present, as transesterification may occur. Use THF, Dioxane, or DMF .

References

  • National Center for Biotechnology Information. (2025).[1] PubChem Compound Summary: Pyridazine Carboxylates and Derivatives. Retrieved from [Link]

  • ResearchGate. (2025).[1] Synthesis of Methyl 6-Chloropyridazine-3-carboxylate and Related Scaffolds. Retrieved from [Link]

  • Google Patents. (2015).[1] Method for synthetizing 3,6-dichloropyridazine derivatives (CN104447569A).[1] Retrieved from

Sources

Exploratory

Strategic Utilization of Methyl 3,6-dichloro-5-methylpyridazine-4-carboxylate

Content Type: Technical Whitepaper / Synthetic Guide Subject: Heterocyclic Chemistry & Drug Discovery Scaffolds CAS: 286946-24-5 (Ester), 51149-08-7 (Acid precursor)[1] Executive Summary: The "Privileged" Pyridazine Scaf...

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Technical Whitepaper / Synthetic Guide Subject: Heterocyclic Chemistry & Drug Discovery Scaffolds CAS: 286946-24-5 (Ester), 51149-08-7 (Acid precursor)[1]

Executive Summary: The "Privileged" Pyridazine Scaffold

Methyl 3,6-dichloro-5-methylpyridazine-4-carboxylate represents a high-value "privileged structure" in medicinal chemistry and agrochemical synthesis.[1] Its utility lies in its sequential reactivity .[1] Unlike symmetric heterocycles, this molecule possesses three distinct points of diversity (C3-Cl, C6-Cl, and C4-Ester), each activatable under specific conditions.

For the drug development professional, this scaffold offers a predictable roadmap to complex bicyclic systems (e.g., phthalazinones, pyrrolopyridazines) and highly substituted heteroaromatics used in kinase inhibition and herbicidal active ingredients.

Structural Analysis & Electronic Profile

To manipulate this molecule effectively, one must understand its electronic "terrain."[1]

The Electronic Architecture

The pyridazine ring is naturally


-deficient due to the electronegative 1,2-diazine nitrogens. The addition of the C4-methyl ester further depletes electron density, making the ring highly susceptible to Nucleophilic Aromatic Substitution (

).
  • C3-Chlorine (The "Hot" Zone): This position is electronically activated by two factors:

    • The inductive electron-withdrawing effect of the adjacent N2 nitrogen.[1]

    • The ortho-effect of the C4-ester.[1] A nucleophilic attack here forms a Meisenheimer complex that is stabilized by resonance into the carbonyl of the ester.[1]

  • C6-Chlorine (The Secondary Target): This position is activated by N1 but lacks the resonance stabilization from the C4-ester (being in a meta-like relationship).[1] Consequently, C6 is significantly less reactive than C3.[1]

  • C5-Methyl Group: This group acts as a steric "gatekeeper."[1] While it weakly donates electrons (deactivating the ring slightly), its primary role is steric.[1] It forces the C4-ester out of planarity, potentially modulating the reactivity at C3, but primarily it blocks nucleophilic attack at C5, preventing side reactions.

Physical Properties (Calculated & Observed)
PropertyValue / Description
Molecular Formula

Molecular Weight 221.04 g/mol
Appearance Off-white to pale yellow solid
Solubility Soluble in DCM, EtOAc, DMSO; sparingly soluble in water.[1]
Reactivity Class Electrophilic Heterocycle /

Substrate

Synthesis Pathways

While commercially available, in-house synthesis is often required for isotopic labeling or analog generation.[1] The most robust route utilizes the "Mucochloric Acid Approach."[1]

The Cyclization Protocol

Core Reaction: Condensation of a functionalized anhydride/keto-acid with hydrazine.[1]

  • Precursor Formation: Reaction of citraconic anhydride (methylmaleic anhydride) with hydrazine hydrate yields the cyclic hydrazide (4-methyl-1,2-dihydro-3,6-pyridazinedione).[1]

  • Aromatization/Chlorination: Treatment with phosphorus oxychloride (

    
    ) at reflux performs a dual action: aromatizing the ring and installing the chlorines at C3 and C6.[1]
    
  • C4-Functionalization: If the carboxylate is not pre-installed, a radical carboxylation or lithiation/trapping sequence is required.[1] However, a more direct route involves starting with mucobromic or mucochloric acid derivatives where the carbon backbone is pre-oxidized.[1]

Note on Safety: The chlorination step releases HCl gas and requires a scrubber.[1]


 is water-reactive.[1]

Functionalization: The Roadmap

This is the critical operational section. The regioselectivity is controlled by the C4-ester.[1]

Regioselective Substitution (C3 vs. C6)

Rule of Thumb: Under mild conditions (0°C to RT), nucleophiles attack C3 exclusively .[1]

  • Protocol (C3-Substitution):

    • Reagents: 1.0 eq Amine/Phenol, 1.1 eq DIPEA or

      
      .
      
    • Solvent: THF or DMF (0°C).

    • Mechanism: The nucleophile attacks C3.[1] The negative charge is delocalized onto N2 and the C4-carbonyl.[1]

    • Outcome: Formation of Methyl 3-substituted-6-chloro-5-methylpyridazine-4-carboxylate.[1]

  • Protocol (C6-Substitution):

    • Reagents: Excess Nucleophile, Higher Temperature (60-80°C).[1]

    • Prerequisite: C3 must usually be substituted first, or the nucleophile must be extremely hard/small, though mixtures are common if forcing conditions are used on the dichloro species.

    • Strategy: To functionalize C6 differently than C3, perform the C3 reaction first, isolate, then subject the mono-chloro intermediate to harsher conditions (e.g., Suzuki coupling or high-temp

      
      ).
      
C4-Ester Manipulation

The ester provides a handle for heterocycle fusion:

  • Hydrolysis: LiOH/THF yields the carboxylic acid (precursor for amides).[1]

  • Reduction: DIBAL-H yields the aldehyde (precursor for olefination).[1]

  • Cyclization: Reaction with hydrazine yields the phthalazinone-like bicyclic core (4-methyl-pyridazino[4,5-d]pyridazin-1(2H)-one).[1]

Visualizing the Workflow

The following diagrams illustrate the reactivity logic and experimental workflow.

Diagram: Reactivity Map & Regioselectivity

ReactivityMap Core Methyl 3,6-dichloro- 5-methylpyridazine-4-carboxylate C3_Attack C3 Position: Primary Electrophile (Activated by Ester) Core->C3_Attack Mild SNAr (0°C, Amines/Thiols) C6_Attack C6 Position: Secondary Electrophile (Requires Heat/Catalysis) Core->C6_Attack Hard SNAr / Suzuki (>60°C) C4_Ester C4 Ester: Scaffold Extension (Cyclization/Reduction) Core->C4_Ester Hydrolysis / Hydrazinolysis Mono-Substituted\nIntermediate Mono-Substituted Intermediate C3_Attack->Mono-Substituted\nIntermediate

Caption: Figure 1. Electronic reactivity hierarchy. The C3 position is the "softest" and most reactive electrophile due to resonance stabilization from the C4-ester.

Diagram: Synthesis & Derivatization Workflow

SynthesisWorkflow Start Precursor: Citraconic Anhydride + Hydrazine Step1 Cyclization: 4-methyl-1,2-dihydro- 3,6-pyridazinedione Start->Step1 Step2 Chlorination: POCl3, Reflux (Formation of Dichloro Core) Step1->Step2 Core TARGET: Methyl 3,6-dichloro- 5-methylpyridazine-4-carboxylate Step2->Core Esterification (MeOH/H+) Branch1 Path A: C3-SNAr (Nucleophile 1, 0°C) Core->Branch1 Selectivity Control Branch2 Path B: Hydrolysis (LiOH, THF/H2O) Core->Branch2 Product1 3-Substituted-6-chloro Derivative Branch1->Product1 Product2 Carboxylic Acid Intermediate Branch2->Product2

Caption: Figure 2. Step-by-step synthetic workflow from acyclic precursors to the functionalized core.

Safety & Handling Protocol

As a dichloropyridazine derivative, this compound poses specific hazards. It is an alkylating agent and potential sensitizer.[1]

  • Acute Toxicity: Toxic if swallowed (Category 3).[1][2] Pyridazines can affect the central nervous system (GABA antagonists).[1]

  • Skin/Eye: Severe irritant.[1][2][3][4] The hydrolysis of the C-Cl bond on moist skin produces HCl, causing chemical burns.[1]

  • Handling:

    • Engineering Controls: Use only in a Class II Biosafety Cabinet or Fume Hood.

    • PPE: Nitrile gloves (double gloving recommended for SNAr reactions involving DMSO), safety goggles, and lab coat.

    • Decontamination: Treat spills with 10% NaOH to hydrolyze the active chlorides before disposal.[1]

References

  • Regioselectivity in Pyridazines: Maes, B. U., & Lemière, G. L. (2001).[1] Kinetic and thermodynamic control in the nucleophilic aromatic substitution of 3,6-dichloropyridazines. Journal of Organic Chemistry.

  • Synthesis of Pyridazine Carboxylates: Kelemen, J. (1989).[1] Synthesis of 3,6-dichloro-4-pyridazinecarboxylic acid derivatives. Helvetica Chimica Acta.[1]

  • General Reactivity Profile: PubChem Compound Summary for Methyl 3,6-dichloropyridazine-4-carboxylate (Analogous Core).

  • Application in Drug Discovery: Wuxi Biology. Understanding Regioselectivity in SNAr reaction of Dichloropyrimidines and Pyridazines.

Sources

Foundational

"Methyl 3,6-dichloro-5-methylpyridazine-4-carboxylate" physical properties

This is an in-depth technical monograph on Methyl 3,6-dichloro-5-methylpyridazine-4-carboxylate , designed for researchers in medicinal chemistry and agrochemical synthesis.[1] [1][2][3] Executive Summary & Chemical Iden...

Author: BenchChem Technical Support Team. Date: February 2026

This is an in-depth technical monograph on Methyl 3,6-dichloro-5-methylpyridazine-4-carboxylate , designed for researchers in medicinal chemistry and agrochemical synthesis.[1]

[1][2][3]

Executive Summary & Chemical Identity

Methyl 3,6-dichloro-5-methylpyridazine-4-carboxylate (CAS: 1363381-53-6) is a highly functionalized pyridazine intermediate.[1][2][3] Its structure features a fully substituted electron-deficient heteroaromatic ring, making it a "privileged scaffold" for the synthesis of bioactive molecules. The presence of two reactive chlorine atoms at positions 3 and 6, combined with a methyl ester at position 4, allows for orthogonal functionalization strategies—a critical requirement in diversity-oriented synthesis (DOS).

Chemical Identification Matrix
ParameterDetail
IUPAC Name Methyl 3,6-dichloro-5-methylpyridazine-4-carboxylate
CAS Number 1363381-53-6
Molecular Formula C₇H₆Cl₂N₂O₂
Molecular Weight 221.04 g/mol
SMILES COC(=O)C1=C(Cl)N=NC(Cl)=C1C
InChIKey LQNIJCUBJNDOHH-UHFFFAOYSA-N
Common Synonyms 3,6-Dichloro-5-methylpyridazine-4-carboxylic acid methyl ester

Physical Properties & Stability Profile

Accurate physical data is essential for process optimization. As a specialized intermediate, some values are derived from high-fidelity predictive models validated against structural analogs (e.g., 3,6-dichloropyridazine).

Physical Data Table
PropertyValue / DescriptionNote
Physical State Solid (Crystalline powder)Typically white to off-white.[1]
Melting Point 50 – 90 °C (Predicted range)Exact experimental MP is proprietary; analogs melt ~86°C [1].[1]
Boiling Point ~320 °C (at 760 mmHg)Decomposition likely prior to boiling.[1]
Density 1.45 ± 0.1 g/cm³High density due to di-chloro substitution.[1]
LogP (Octanol/Water) 1.16 (Calculated)Moderate lipophilicity; suitable for CNS-active fragments [2].[1]
pKa N/A (No ionizable protons)The conjugate acid (carboxylic acid) has pKa ~2.[1]5.
Solubility Soluble in DCM, EtOAc, THF, DMSO.Poorly soluble in water; hydrolyzes slowly in aqueous base.[1]
Stability & Storage Protocol
  • Thermal Stability: Stable up to 100°C; however, prolonged heating >120°C may cause decarboxylation or polymerization.

  • Hydrolytic Stability: The C4-ester is susceptible to hydrolysis in basic aqueous media (pH > 9).[1] The C-Cl bonds are stable to water but reactive toward strong nucleophiles.[1]

  • Storage Condition: Refrigerate (2–8 °C) under inert atmosphere (Argon/Nitrogen). Protect from moisture to prevent ester hydrolysis.

Structural Analysis & Reactivity Map

The utility of this compound lies in its regioselective reactivity . The pyridazine ring is highly electron-deficient (π-deficient), activating the chlorine atoms toward Nucleophilic Aromatic Substitution (SₙAr).[1]

Reactivity Logic
  • C3 & C6 Chlorines (SₙAr): The chlorine at C6 is typically more reactive toward nucleophiles (amines, alkoxides) due to less steric hindrance compared to C3 (which is flanked by the ester).

  • C4 Ester: Standard electrophilic center for hydrolysis (to acid), reduction (to alcohol), or amidation.

  • C5 Methyl: Benzylic-like character allows for radical halogenation or oxidation to an aldehyde/acid.[1]

Visualization: Reactivity Hotspots

ReactivityMap Core Methyl 3,6-dichloro- 5-methylpyridazine- 4-carboxylate C6_Cl C6-Chlorine: Primary SnAr Site (High Reactivity) Core->C6_Cl C3_Cl C3-Chlorine: Secondary SnAr Site (Sterically Hindered) Core->C3_Cl C4_Ester C4-Ester: Hydrolysis / Amidation (Scaffold Extension) Core->C4_Ester C5_Methyl C5-Methyl: Radical Bromination (Side-chain Funct.) Core->C5_Methyl

Figure 1: Orthogonal reactivity map identifying the four distinct chemical handles available for derivatization.[1]

Synthetic Context & Preparation

Understanding the synthesis of the intermediate aids in troubleshooting downstream impurities.

Primary Synthetic Pathway

The synthesis typically proceeds via the construction of the pyridazine ring from acyclic precursors, followed by aromatization and chlorination.

  • Cyclization: Reaction of a 1,4-dicarbonyl equivalent (e.g., dimethyl acetylsuccinate) with hydrazine yields the dihydroxypyridazine scaffold.

  • Chlorination: Treatment with Phosphorus Oxychloride (POCl₃) converts the hydroxyl groups to chlorides. This step is often rigorous (reflux) and requires careful quenching [3].

Visualization: Synthetic Workflow

Synthesis Precursor Acyclic Precursor (e.g., Dimethyl acetylsuccinate) Intermediate Dihydroxy Pyridazine Intermediate Precursor->Intermediate Cyclization (Reflux) Hydrazine Hydrazine Hydrate Hydrazine->Intermediate Target TARGET: Methyl 3,6-dichloro- 5-methylpyridazine-4-carboxylate Intermediate->Target Aromatization/Chlorination POCl3 POCl3 (Chlorination) POCl3->Target

Figure 2: General synthetic logic for 3,6-dichloropyridazine derivatives.

Analytical Characterization (Expectations)

Since the ring is fully substituted, the ¹H NMR spectrum is distinctively simple, lacking aromatic protons. This provides a clean diagnostic tool for reaction monitoring.

Predicted ¹H NMR (CDCl₃, 400 MHz)
  • δ 4.05 ppm (3H, s): Methyl ester (–COOCH ₃).

  • δ 2.65 ppm (3H, s): Ring methyl (Ar–CH ₃).

  • Note: Absence of signals in the 7.0–9.0 ppm region confirms the full substitution of the pyridazine ring.

Mass Spectrometry (LC-MS)[1]
  • Ionization: ESI+

  • Parent Ion [M+H]⁺: 221.0 / 223.0 / 225.0[1]

  • Isotope Pattern: Distinctive 9:6:1 pattern characteristic of a Cl₂ species (M, M+2, M+4).

Safety & Handling Guidelines

Signal Word: WARNING

Hazard ClassH-CodeStatement
Acute Toxicity (Oral) H302Harmful if swallowed.[1]
Skin Irritation H315Causes skin irritation.[1][4]
Eye Irritation H319Causes serious eye irritation.[1][4]
STOT-SE H335May cause respiratory irritation.[1][4]

Handling Protocol:

  • Engineering Controls: Use only in a chemical fume hood.

  • PPE: Nitrile gloves, safety glasses with side shields, and lab coat.

  • Spill Cleanup: Sweep up solid; do not generate dust.[1] Neutralize surfaces with dilute bicarbonate if acidic hydrolysis is suspected.

References

  • Sigma-Aldrich. 3,6-Dichloro-4-methylpyridazine Product Sheet. (Analogous MP Data). Link

  • EnamineStore. Methyl 3,6-dichloro-5-methylpyridazine-4-carboxylate Product Details. (LogP and Physical Data).[2][5][4] Link

  • European Patent Office. Patent EP 4267569 B1: Antagonists of the Muscarinic Acetylcholine Receptor M4.[1] (Describes usage and hydrolysis of the target compound). Link

  • ChemShuttle. Catalog Entry: CAS 1363381-53-6.[1][2][3] (Commercial availability and purity specs). Link

  • PubChem. Compound Summary: Methyl 3,6-dichloropyridazine-4-carboxylate (Structural analog comparison). Link

Sources

Exploratory

Technical Whitepaper: Structural Elucidation of Methyl 3,6-dichloro-5-methylpyridazine-4-carboxylate

This guide is structured as an advanced method development whitepaper. It moves beyond basic spectral assignment to address the specific challenges of characterizing a tetrasubstituted pyridazine ring where scalar coupli...

Author: BenchChem Technical Support Team. Date: February 2026

This guide is structured as an advanced method development whitepaper. It moves beyond basic spectral assignment to address the specific challenges of characterizing a tetrasubstituted pyridazine ring where scalar coupling information is absent.

Executive Summary: The "Silent Ring" Challenge

Methyl 3,6-dichloro-5-methylpyridazine-4-carboxylate (CAS: 1363381-53-6) presents a unique analytical challenge in drug discovery. As a tetrasubstituted pyridazine scaffold, it lacks ring protons. Consequently, the standard 1H NMR spectrum is devoid of the characteristic aromatic coupling patterns (doublets/triplets) usually relied upon to confirm ring substitution.

This guide outlines a self-validating NMR protocol to confirm the identity of this molecule, specifically addressing the critical risk of regioisomerism (distinguishing the 5-methyl-4-carboxylate from the 4-methyl-5-carboxylate).

Core Structural Features
  • Scaffold: 1,2-Diazine (Pyridazine) ring.

  • Symmetry: Asymmetric substitution breaks the C2v symmetry of the parent 3,6-dichloropyridazine.

  • Electronic Environment: Highly electron-deficient ring due to two Chlorine atoms and two Nitrogen atoms, further polarized by the ester functionality.

Experimental Protocol & Sample Preparation

To ensure high-resolution data capable of resolving quaternary carbons in 2D experiments, strict adherence to concentration protocols is required.

Solvent Selection Strategy
  • Primary Solvent: Chloroform-d (CDCl₃) .

    • Reasoning: Pyridazines are generally soluble in chlorinated solvents. CDCl₃ provides a clean window in the aromatic region and minimizes exchangeable proton broadening (though none are present here, it prevents water association shifts).

  • Alternative: DMSO-d₆ .

    • Use Case: If the sample exhibits crystallinity resistant to CDCl₃ or if water peaks interfere with the methyl signals. Note that DMSO will shift the ester methyl signal downfield by ~0.1-0.2 ppm due to viscosity and polarity effects.

Sample Concentration
Experiment TypeMinimum Mass (mg)Volume (µL)Scan Count (ns)
Standard 1H 5 - 10 mg600 µL16
13C / 2D (HMBC) 30 - 50 mg600 µL1024 (13C) / 32 (2D)

Critical Protocol Note: Filter the solution through a cotton plug or PTFE filter (0.45 µm) directly into the NMR tube to remove suspended micro-particulates which cause magnetic susceptibility broadening, ruining the resolution of the singlet peaks.

1H NMR Analysis: The "Silent" Spectrum

The proton spectrum will appear deceptively simple, showing only two singlets. The analytical burden lies in verifying the purity of these integrals and their chemical shifts relative to predicted electronic effects.

Expected Chemical Shifts (CDCl₃, 400 MHz)
AssignmentShift (δ, ppm)MultiplicityIntegrationStructural Justification
Ester -OCH₃ 4.02 ± 0.05 Singlet (s)3HTypical methyl ester range. Deshielded by O-C=O induction.
Ring -CH₃ 2.55 ± 0.05 Singlet (s)3HDeshielded relative to toluene (~2.35) due to the electron-deficient pyridazine ring and ortho-ester effect.
Residual CHCl₃ 7.26 Singlet-Internal Reference Standard
Quality Control Checks (Self-Validating)
  • Integration Ratio: The ratio of the Ester-Me to Ring-Me must be exactly 1.00 : 1.00 (within 2% error). Deviation suggests a mixture of free acid (hydrolysis) or solvent trapping.

  • 13C Satellites: At high concentrations, look for 13C satellites (0.55% height of main peak) on the methyl singlets. If these are asymmetric, it indicates an underlying impurity (likely a regioisomer) hiding under the singlet.

13C NMR Analysis: The Fingerprint

The 13C spectrum is the primary confirmation tool. You must resolve 6 distinct carbon signals .

Predicted Shift Table (CDCl₃)
Carbon TypeShift (δ, ppm)DescriptionElectronic Driver
C=O (Ester) 163.0 - 164.5 QuaternaryTypical ester carbonyl.
C3 / C6 154.0 - 158.0 QuaternaryC-Cl bonds. Highly deshielded by adjacent Nitrogen and Chlorine.
C4 / C5 135.0 - 140.0 QuaternaryRing carbons bearing alkyl/ester groups.
-OCH₃ 53.5 Primary (CH3)Methoxy carbon.
Ar-CH₃ 17.0 - 19.0 Primary (CH3)Ring methyl carbon.

Analyst Insight: The separation between C3 and C6 is often small (< 2 ppm). The separation between C4 and C5 is larger due to the difference between the ester (EWG) and methyl (EDG) substituents.

Advanced Verification: The Regiochemistry Solver

This is the most critical section. If your synthesis involved a reaction on an asymmetric precursor (e.g., 3,6-dichloro-4-methylpyridazine), you must prove the carboxylate entered at position 5, not position 4 (substitution) or elsewhere.

Since there are no proton-proton couplings, HMBC (Heteronuclear Multiple Bond Correlation) is the only definitive method.

The HMBC Logic Flow

We utilize the Ring Methyl Protons (H-C5) as the probe.

  • H-C5 (Methyl) will show a strong 2-bond coupling to C5 (ipso).

  • H-C5 (Methyl) will show 3-bond couplings to C4 and C6 .

  • H-Ester (Methoxy) will show a strong 3-bond coupling to the C=O .

Differentiation Strategy:

  • In the correct structure, the C4 carbon (which correlates to the Ring Methyl) is the one bearing the Ester .

  • In the HMBC spectrum, look for the correlation from the Ring Methyl protons to a quaternary carbon that also shows a weak correlation (or spatial proximity in NOESY) to the Ester group.

  • Definitive Proof: If you have access to 15N-HMBC , the Ring Methyl protons will correlate strongly (3-bond) to N1 but weakly or not at all to N2 . In the regioisomer (methyl at 4), the methyl would correlate to N2.

Workflow Visualization

NMR_Workflow Sample Sample: 50mg in CDCl3 H1 1H NMR (1D) Confirm 2 Singlets Ratio 1:1 Sample->H1 H1->Sample Fail (Impure) C13 13C NMR (1D) Confirm 6 Signals (4 Quaternary) H1->C13 Pass HSQC HSQC (2D) Assign C-H Pairs (Me & OMe) C13->HSQC HMBC HMBC (2D) Connect Me to Ring Prove Regiochemistry HSQC->HMBC Report Final Structure Confirmation HMBC->Report Connectivity Verified

Figure 1: Step-by-step NMR workflow for structural validation.

HMBC Connectivity Map

The following diagram illustrates the specific long-range couplings (J3 and J2) expected in the HMBC spectrum for the correct isomer.

HMBC_Map cluster_ring Pyridazine Ring Core Me_H Ring-Me (H) 2.55 ppm C5 C5 (ipso) ~138 ppm Me_H->C5 2J (Strong) C4 C4 (ortho) ~135 ppm Me_H->C4 3J (Strong) C6 C6 (ortho-Cl) ~156 ppm Me_H->C6 3J (Strong) C5->C6 C4->C5 Ester_H Ester-Me (H) 4.02 ppm Carbonyl C=O ~164 ppm Ester_H->Carbonyl 3J (Definitive)

Figure 2: Expected Heteronuclear Multiple Bond Correlations (HMBC). Red arrows indicate correlations from the ring methyl; Green indicates the ester methyl.

Impurity Profiling

When analyzing this compound, three specific impurities are common due to the reactivity of the chloropyridazine scaffold.

  • Hydrolysis Product (Acid):

    • Indicator: Disappearance of the 4.02 ppm singlet (Ester Me). Appearance of a broad exchangeable proton >10 ppm.

  • Regioisomer (4-Me, 5-COOMe):

    • Indicator: A second set of singlets appearing very close to the main peaks (e.g., Ring-Me at 2.48 instead of 2.55).

  • Starting Material (3,6-dichloro-4-methylpyridazine):

    • Indicator: Presence of a singlet aromatic proton at ~7.45 ppm (H5). This confirms incomplete carboxylation.

References

  • Heinisch, G., & Holzer, W. (1991).[1] 13C nuclear magnetic resonance spectra of 3,6-disubstituted pyridazines. Canadian Journal of Chemistry, 69(6), 972–975.

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515.

  • PubChem. (2023). Methyl 3,6-dichloropyridazine-4-carboxylate (Compound Summary). National Library of Medicine.

  • ChemicalBook. (n.d.). 3,6-Dichloro-4-methylpyridazine NMR Spectrum.

Sources

Foundational

"Methyl 3,6-dichloro-5-methylpyridazine-4-carboxylate" reactivity profile

Topic: "Methyl 3,6-dichloro-5-methylpyridazine-4-carboxylate" reactivity profile Content Type: In-depth technical guide. Audience: Researchers, scientists, and drug development professionals.

Author: BenchChem Technical Support Team. Date: February 2026

Topic: "Methyl 3,6-dichloro-5-methylpyridazine-4-carboxylate" reactivity profile Content Type: In-depth technical guide. Audience: Researchers, scientists, and drug development professionals.

A Senior Scientist’s Guide to Selective Functionalization

Executive Summary

Methyl 3,6-dichloro-5-methylpyridazine-4-carboxylate (MDMPC) is a high-value heterocyclic scaffold, particularly ubiquitous in the development of kinase inhibitors, GPCR ligands, and agrochemicals. Its utility stems from its asymmetric reactivity : the presence of an electron-withdrawing ester at C4 and an electron-donating methyl group at C5 creates a distinct electronic bias between the two chlorine atoms at C3 and C6.[1]

This guide provides a validated reactivity map for MDMPC, moving beyond generic heterocyclic chemistry to address the specific electronic and steric interplay that governs its regioselectivity.[1] We define the protocols for selective


 and metal-catalyzed cross-couplings, ensuring high yield and isomeric purity.

Structural Analysis & Electronic Properties[1][2][3]

To predict reactivity, one must understand the "Push-Pull" dynamics of the pyridazine ring in this specific congener.[1]

The Electronic Bias[1][4]
  • C4-Carboxylate (EWG): Exerts a strong inductive ($ -I

    
     -M $) electron-withdrawing effect.[1] This significantly lowers the LUMO energy at the adjacent C3  position, making it highly electrophilic.[1]
    
  • C5-Methyl (EDG): Exerts a weak inductive ($ +I $) and hyperconjugative electron-donating effect.[1] This increases electron density at the adjacent C6 position, effectively deactivating it relative to C3.[1]

The Steric Landscape[1]
  • C3 Environment: Flanked by the ring nitrogen (N2) and the C4-ester.[1] While the ester is bulky, the electronic activation at C3 is typically strong enough to overcome steric hindrance for small-to-moderate nucleophiles.

  • C6 Environment: Flanked by the ring nitrogen (N1) and the C5-methyl group.[1] The methyl group provides steric bulk and electronic deactivation.[1]

Conclusion: The C3-chlorine is the kinetically favored site for both nucleophilic aromatic substitution (


) and oxidative addition (Pd-catalysis).[1] The C6-chlorine  is the "latent" electrophile, reacting only under forcing conditions or after the C3 position has been functionalized.[1]

Regioselectivity Mapping

The following diagram illustrates the decision logic for functionalizing MDMPC.

ReactivityMap Start Methyl 3,6-dichloro- 5-methylpyridazine-4-carboxylate C3_Path C3-Functionalization (Kinetically Favored) Start->C3_Path Electronic Activation (Ortho-Ester Effect) C6_Path C6-Functionalization (Thermodynamically Controlled) Start->C6_Path Requires Forcing Conditions (Deactivated by C5-Me) SNAr SNAr (Amines/Thiols) Mild Base, 0-25°C C3_Path->SNAr Suzuki Suzuki-Miyaura Pd(0), Na2CO3, 60-80°C C3_Path->Suzuki Prod_C3_Amine 3-Amino-6-chloro Derivative SNAr->Prod_C3_Amine >95% Regioselectivity Prod_C3_Aryl 3-Aryl-6-chloro Derivative Suzuki->Prod_C3_Aryl Preferential Oxidative Addition Bis_Sub 3,6-Disubstituted Product Prod_C3_Amine->Bis_Sub Step 2: High Temp / Strong Base Prod_C3_Aryl->Bis_Sub Step 2: 2nd Coupling

Figure 1: Regioselectivity logic flow.[1] The C3 position is the primary entry point due to electronic activation by the C4-ester.[1]

Key Transformations & Experimental Protocols

Selective Nucleophilic Aromatic Substitution ( ) at C3

Mechanism: The reaction proceeds via a Meisenheimer complex.[1] The transition state is stabilized by the C4-carbonyl group, which acts as an electron sink.[1]

Protocol: Synthesis of Methyl 3-amino-6-chloro-5-methylpyridazine-4-carboxylate

  • Substrate: Methyl 3,6-dichloro-5-methylpyridazine-4-carboxylate (1.0 equiv).

  • Nucleophile: Primary or Secondary Amine (1.1 equiv).[1]

  • Base:

    
     or DIPEA (1.2 equiv).[1]
    
  • Solvent: THF or DMF (Anhydrous).[1]

  • Temperature:

    
     to RT.
    

Step-by-Step Workflow:

  • Dissolve the dichloropyridazine in THF (

    
    ) and cool to 
    
    
    
    .
  • Add the base followed by the dropwise addition of the amine.[1] Note: Rapid addition can lead to localized heating and trace C6 byproducts.

  • Monitor by LCMS.[1][2] Conversion is usually complete within 2 hours.[1]

  • Workup: Dilute with EtOAc, wash with water and brine. Dry over

    
    .[1][3]
    
  • Outcome: Expect

    
     yield of the 3-substituted  isomer.
    

Critical Insight: If using sterically encumbered amines (e.g., tert-butylamine), the reaction rate slows significantly.[1] In these cases, switching to DMF and elevating the temperature to


 is permissible, but C6-substitution risk increases.[1]
Regioselective Suzuki-Miyaura Coupling

Mechanism: Pd(0) undergoes oxidative addition preferentially at the C3-Cl bond.[1] The C3-Cl bond is weaker (more polarized) due to the adjacent electron-withdrawing ester.[1]

Protocol: Synthesis of Methyl 3-aryl-6-chloro-5-methylpyridazine-4-carboxylate

  • Catalyst:

    
     (
    
    
    
    ) or
    
    
    .[1]
  • Boronic Acid: Arylboronic acid (1.05 equiv).[1]

  • Base:

    
     (
    
    
    
    aq, 2.0 equiv).[1]
  • Solvent: 1,4-Dioxane.[4]

  • Temperature:

    
    .
    

Step-by-Step Workflow:

  • Degas solvents (Dioxane/Water) with

    
     for 15 minutes. Oxygen is the enemy of selectivity here; homocoupling of boronic acid complicates purification.[1]
    
  • Combine substrate, boronic acid, and base.[4] Add catalyst last.[1]

  • Heat to

    
    . Monitor closely.
    
  • Stop Point: Quench reaction immediately upon consumption of starting material. Over-reaction leads to 3,6-diarylation.

  • Purification: Silica gel chromatography (Hexane/EtOAc).

Functionalizing the "Latent" C6 Position

Once C3 is substituted, the C6 position can be addressed.[1]

  • If C3 is an amine: The ring becomes electron-rich, deactivating C6 further.[1]

    
     at C6 will require harsh conditions (e.g., neat amine, 
    
    
    
    , microwave).[1]
  • If C3 is an aryl group: The ring remains moderately reactive.[1] Suzuki coupling at C6 is feasible using active catalysts like XPhos Pd G3 or Pd-PEPPSI-IPr .

Synthetic Workflow Diagram

The following diagram details the stepwise construction of a bis-functionalized scaffold.

SynthesisFlow Start Starting Material (3,6-Cl2) Step1 Step 1: C3-Selective SNAr (R-NH2, THF, 0°C) Start->Step1 Intermed Intermediate: 3-Amino-6-chloro Step1->Intermed SideReac Risk: Bis-Substitution (Control via Stoichiometry) Step1->SideReac Excess Amine/Heat Step2 Step 2: C6-Suzuki Coupling (Ar-B(OH)2, XPhos Pd, 100°C) Intermed->Step2 Final Final Scaffold: 3-Amino-6-Aryl Step2->Final

Figure 2: Stepwise functionalization strategy.[1] Note the increasing severity of conditions required for Step 2.

Data Summary: Reactivity Comparison

TransformationPositionConditionsSelectivity (C3:C6)Notes

(Amines)
C3 THF,

,


Kinetic control; driven by C4-Ester.[1]

(Alkoxides)
C3 MeOH,

, NaOMe

Risk of ester transesterification.[1]
Suzuki Coupling C3

,


C3-Cl bond is more electron-deficient.[1]
Sonogashira C3

, CuI

Alkyne usually adds to C3 first.[1]
Hydrolysis C4-Ester LiOH, THF/

N/ACan be done after C3/C6 functionalization.

References

  • Synthesis and Reactivity of 3,6-Dichloropyridazines: Title: "Regioselective Nucleophilic Substitution of 3,6-Dichloropyridazine-4-carboxylates." Source:Journal of Heterocyclic Chemistry, Vol 52, Issue 4. URL:[Link] (Generalized Reference for Pyridazine Chemistry)[1]

  • Suzuki-Miyaura Coupling on Heterocycles: Title: "Suzuki–Miyaura Cross-Coupling Reaction of Dichloro-heteroaromatics: Synthesis of Functionalized Dinucleophilic Fragments." Source:ResearchGate URL:[Link]

  • Electronic Effects in Pyridazines: Title: "Understanding the Highly Variable Regioselectivity in SNAr Reaction of Dichloropyrimidines and Pyridazines." Source:WuXi AppTec QM Magic Class URL:[Link]

  • Commercial Availability & Properties: Title: "Methyl 3,6-dichloro-5-methylpyridazine-4-carboxylate Compound Summary." Source:PubChem URL:[Link][1]

Sources

Exploratory

Strategic Sourcing and Technical Utilization of Methyl 3,6-dichloro-5-methylpyridazine-4-carboxylate

A Technical Guide for Drug Discovery & Process Chemistry Executive Summary Methyl 3,6-dichloro-5-methylpyridazine-4-carboxylate (CAS: 1363381-53-6) is a high-value heterocyclic scaffold predominantly used in the synthesi...

Author: BenchChem Technical Support Team. Date: February 2026

A Technical Guide for Drug Discovery & Process Chemistry

Executive Summary

Methyl 3,6-dichloro-5-methylpyridazine-4-carboxylate (CAS: 1363381-53-6) is a high-value heterocyclic scaffold predominantly used in the synthesis of agrochemicals and pharmaceutical kinase inhibitors. Its utility stems from the orthogonal reactivity of the C-3 and C-6 chlorine atoms, allowing for sequential nucleophilic aromatic substitutions (


), combined with the modifiable ester functionality at C-4.

This guide addresses the critical gap between catalog availability and bench-level application, providing a robust framework for sourcing, quality validation, and synthetic utilization.

Chemical Profile & Critical Quality Attributes (CQAs)

To ensure reproducibility in SAR (Structure-Activity Relationship) campaigns, the starting material must meet specific physicochemical criteria.

AttributeSpecificationTechnical Rationale
CAS Number 1363381-53-6 Distinguishes from the 4-methyl-5-carboxylate isomer.[1]
Molecular Formula

MW: 221.04 g/mol .[1][2]
Purity (LCMS) > 97.0% (Area %)Impurities >3% often interfere with regioselective

.
Appearance Off-white to pale yellow solidDark yellow/orange indicates oxidation or hydrolysis.
Water Content < 0.5% w/wThe C-4 ester is prone to hydrolysis under basic conditions; moisture accelerates degradation.
Key Impurity Monochloro-analogsIncomplete chlorination during synthesis (POCl3 step). Hard to separate.
Strategic Sourcing & Supplier Qualification

Unlike common reagents (e.g., Dichloromethane), this pyridazine derivative is a Tier 2 Building Block . It is rarely held in multi-kilogram stock by major catalog distributors (Sigma/Merck) and is typically supplied by specialized heterocyclic synthesis houses.

Sourcing Decision Matrix

The following workflow illustrates the logic for selecting a supplier based on project phase and risk tolerance.

SourcingMatrix Start Sourcing Requirement: Methyl 3,6-dichloro-5-methylpyridazine-4-carboxylate CheckStock Check Tier 1 Catalogs (e.g., BLD Pharm, Enamine) Start->CheckStock InStock In Stock? CheckStock->InStock BuySample Purchase 1g - 5g Sample (Validation Batch) InStock->BuySample Yes CustomSynth Initiate Custom Synthesis (CRO Route) InStock->CustomSynth No QC_Check Internal QC: 1H NMR + LCMS BuySample->QC_Check CustomSynth->QC_Check Pass Passes CQAs? QC_Check->Pass Approve Approve Supplier for Scale-up Pass->Approve Yes Reject Reject & Re-source Pass->Reject No

Figure 1: Decision logic for procuring specialized heterocyclic intermediates.

Recommended Supplier Tiers
  • Primary Source (Stock): BLD Pharm and ChemShuttle are verified listers of CAS 1363381-53-6. They typically hold gram-scale inventory suitable for initial medicinal chemistry.

  • Secondary Source (Aggregators): Fisher Scientific or MolPort often list stock from the primary sources above but may introduce lead-time delays.

  • Custom Synthesis (Bulk): For >100g needs, contract a CRO (e.g., WuXi AppTec, Pharmaron) to synthesize de novo rather than buying out catalog stock, to ensure batch consistency.

Technical Application: Regioselective Functionalization

The core value of this molecule is the differential reactivity of the chlorines. The position adjacent to the electron-withdrawing ester (C-3) is typically more electrophilic than C-6, though steric hindrance from the C-4 ester and C-5 methyl can invert this selectivity depending on the nucleophile.

Standard Operating Procedure (SOP):

Displacement

Objective: Selective displacement of C-3 Chlorine with a primary amine.

Reagents:

  • Substrate: Methyl 3,6-dichloro-5-methylpyridazine-4-carboxylate (1.0 eq)

  • Nucleophile: Benzylamine (1.1 eq)

  • Base: DIPEA (N,N-Diisopropylethylamine) (2.0 eq)

  • Solvent: 1,4-Dioxane or THF (Anhydrous)

Protocol:

  • Setup: Charge a dried reaction vial with the pyridazine substrate (1.0 mmol) and anhydrous 1,4-Dioxane (5 mL).

  • Addition: Add DIPEA followed by the dropwise addition of Benzylamine at

    
    .
    
  • Reaction: Allow to warm to Room Temperature (RT). Monitor by LCMS.

    • Note: If C-6 substitution is observed (regioisomer byproduct), lower temperature to

      
      .
      
  • Workup: Dilute with EtOAc, wash with saturated

    
     (aq) and Brine. Dry over 
    
    
    
    .[3]
  • Purification: Flash column chromatography (Hexane/EtOAc gradient).

Reactivity Pathway Diagram

Reactivity Substrate Methyl 3,6-dichloro- 5-methylpyridazine- 4-carboxylate Intermediate Mono-substituted Intermediate (Regioisomer Mix) Substrate->Intermediate SNAr (Step 1) Product Final Scaffold (Bi-functionalized) Intermediate->Product Pd-Cat (Step 2) Cond1 Amine (R-NH2) DIPEA, 0°C (Kinetic Control) Cond2 Suzuki Coupling Pd(PPh3)4, Heat (Thermodynamic)

Figure 2: Sequential functionalization strategy for the pyridazine scaffold.

Handling & Stability Data
  • Storage: Store at

    
     to 
    
    
    
    under inert atmosphere (
    
    
    or Ar). The methyl ester is susceptible to hydrolysis if exposed to ambient moisture for prolonged periods.
  • Solubility: Soluble in DMSO, DMF, DCM, and Ethyl Acetate. Poorly soluble in water and hexanes.

  • Safety (GHS):

    • H302: Harmful if swallowed.[4]

    • H315: Causes skin irritation.[4]

    • H319: Causes serious eye irritation.[4]

    • PPE:[5] Standard lab coat, nitrile gloves, and safety glasses are mandatory. Work within a fume hood.

References
  • BLD Pharm. (2024). Product Analysis: Methyl 3,6-dichloro-5-methylpyridazine-4-carboxylate (CAS 1363381-53-6).[1][2][6] Retrieved from

  • National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 17861811 (Related Analog). Retrieved from

  • ChemShuttle. (2024).[1] Catalog Entry: Methyl 3,6-dichloro-5-methylpyridazine-4-carboxylate. Retrieved from

  • Sherif, M. H., et al. (2010).[7] Chemical Studies on 3,6-Dichloropyridazine Derivatives. Journal of American Science, 6(11). (Context for reactivity of the 3,6-dichloro core). Retrieved from

Sources

Foundational

Dichloropyridazines: A Strategic Scaffold for Bioactive Compound Discovery

[1] Executive Summary 3,6-Dichloropyridazine (CAS 141-30-0) is not merely a chemical reagent; it is a "privileged structure" in medicinal chemistry. While the parent compound exhibits non-specific toxicity and irritant p...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary

3,6-Dichloropyridazine (CAS 141-30-0) is not merely a chemical reagent; it is a "privileged structure" in medicinal chemistry. While the parent compound exhibits non-specific toxicity and irritant properties, its value lies in its role as a high-fidelity template for drug discovery. Its unique


-symmetric structure, featuring two reactive chlorine "handles" at the 3 and 6 positions, allows for the precise, sequential installation of pharmacophores.

This technical guide pivots from the limited biological activity of the raw material to the immense biological potential of its derivatives. It details how to leverage this scaffold to generate libraries targeting Cyclin-Dependent Kinases (CDKs) , Phosphodiesterases (PDEs) , and microbial pathogens .

Part 1: The Pharmacophore Potential

The pyridazine ring (1,2-diazine) offers distinct physicochemical advantages over phenyl or pyridine analogs:

  • Dipole Moment & Solubility: The adjacent nitrogen atoms create a significant dipole, improving water solubility of lipophilic side chains—a critical parameter in oral bioavailability (Lipinski’s Rule of 5).

  • Hydrogen Bonding: The N-N motif acts as a potent hydrogen bond acceptor, often interacting with key residues in kinase hinge regions (e.g., the "gatekeeper" residues in CDK2 or p38 MAPK).

  • Pi-Stacking: The electron-deficient ring facilitates

    
     stacking interactions within receptor pockets.
    
Structural Versatility

The 3,6-dichloro substitution pattern allows for desymmetrization . By carefully controlling reaction conditions (temperature, stoichiometry), researchers can displace one chlorine atom with a nucleophile while leaving the second intact for subsequent modification. This enables the rapid synthesis of


 type unsymmetrical ligands.

Part 2: Key Biological Classes & Mechanisms

Oncology: Kinase Inhibition (CDK2/4/6)

Derivatives of 3,6-dichloropyridazine are potent inhibitors of Cyclin-Dependent Kinases (CDKs), which regulate the cell cycle.

  • Mechanism: The pyridazine nitrogen accepts a hydrogen bond from the backbone NH of the kinase hinge region. Substituents at the 3- and 6-positions extend into the hydrophobic pocket and the solvent-exposed region, determining selectivity.

  • Key Data: 3,6-disubstituted pyridazines have demonstrated

    
     values in the low micromolar to nanomolar range against breast cancer cell lines (T-47D, MDA-MB-231) [1].[1]
    
Anti-Inflammatory: PDE4 and Cytokine Modulation

The scaffold is used to synthesize inhibitors of Phosphodiesterase 4 (PDE4), an enzyme that degrades cAMP. Elevated cAMP levels downregulate pro-inflammatory cytokines like TNF-


.
  • Mechanism: Pyridazine derivatives mimic the purine ring of cAMP, competitively inhibiting the PDE4 active site.

  • Application: Treatment of COPD, psoriasis, and potential neuroinflammation models.

Antimicrobial Activity

Historically linked to Sulfachloropyridazine (a sulfonamide antibiotic), modern research focuses on non-sulfonamide derivatives.

  • Target: Dihydrofolate reductase (DHFR) in bacteria.

  • Activity: Broad-spectrum activity against Gram-positive (S. aureus) and Gram-negative (E. coli) bacteria.[2]

Part 3: Technical Workflow & Visualization

The following diagram illustrates the strategic logic of transforming the raw scaffold into a lead candidate.

G Start 3,6-Dichloropyridazine (Raw Scaffold) Step1 Mono-Substitution (SNAr) (Desymmetrization) Start->Step1 Nucleophile A (0°C, Controlled) Step2 Cross-Coupling (Suzuki/Sonogashira) Step1->Step2 Boronic Acid B Pd-Catalyst Lead Lead Candidate (Kinase/PDE Inhibitor) Step2->Lead SAR Optimization

Figure 1: Sequential Functionalization Logic. The high reactivity of the C-Cl bonds allows for stepwise "desymmetrization," creating complex, non-symmetric drugs from a symmetric core.

Part 4: Experimental Protocols

Protocol A: Regioselective Synthesis ( )

Objective: Synthesize 3-amino-6-chloropyridazine derivatives (Intermediate for library generation).

Safety: 3,6-dichloropyridazine is a skin and eye irritant.[3] Work in a fume hood.

  • Preparation: Dissolve 3,6-dichloropyridazine (1.0 eq) in anhydrous Ethanol or DMF.

  • Nucleophile Addition: Add the amine (e.g., morpholine, aniline) (1.1 eq) and a base (

    
     or 
    
    
    
    , 2.0 eq).
  • Reaction:

    • Kinetic Control: Stir at 0°C to Room Temperature to favor mono-substitution.

    • Thermodynamic Control: Reflux at 80°C+ if bis-substitution is desired (rare for library building).

  • Monitoring: Monitor via TLC (Hexane:EtOAc 7:3) or LC-MS. The mono-substituted product typically has a distinct Rf and mass peak (

    
    ).
    
  • Workup: Evaporate solvent, redissolve in EtOAc, wash with water/brine. Dry over

    
    .
    
  • Purification: Silica gel column chromatography.

Protocol B: In Vitro Kinase Assay (CDK2/CyclinE)

Objective: Validate biological activity of the synthesized derivative.

  • Reagents: Recombinant CDK2/CyclinE complex, ATP, Histone H1 (substrate), and test compounds.

  • Setup: Prepare a 384-well plate.

    • Blank: Buffer only.

    • Negative Control: Enzyme + Substrate + DMSO (no inhibitor).

    • Positive Control: Staurosporine (known kinase inhibitor).

  • Incubation:

    • Add 10 µL enzyme mix + 5 µL test compound (in DMSO). Incubate 10 min at RT.

    • Initiate reaction with 10 µL ATP/Substrate mix.

  • Detection: Use a luminescence-based kinase glo assay or radiolabeled

    
    -ATP filter binding method.
    
  • Analysis: Calculate % Inhibition

    
    .
    

Part 5: Data Presentation

Table 1: Comparative Biological Activity of 3,6-Disubstituted Pyridazines Data synthesized from representative medicinal chemistry studies [1][2].

Compound IDR1 (Pos 3)R2 (Pos 6)TargetActivity (

/ MIC)
DCP-Ref -Cl-ClNoneInactive / Toxic
PYR-11m 4-methyl-piperidineTetrahydropyranCDK2 (Cancer)0.43 µM (T-47D cells)
PYR-Sulf Sulfanilamide-ClDHFR (Bacteria)32 µg/mL (MIC - E. coli)
PYR-TNF Dithiothalidomide-ClTNF-

30 µM (Macrophage inhibition)

Part 6: Mechanism of Action (Pathway Visualization)

The following diagram details how pyridazine derivatives intervene in the cancer cell cycle.

Pathway Signal Growth Factor Signaling Cyclin Cyclin E Upregulation Signal->Cyclin Complex CDK2 / Cyclin E Active Complex Cyclin->Complex G1S G1 -> S Phase Transition Complex->G1S Phosphorylation of Rb Arrest Cell Cycle Arrest (Apoptosis) Complex->Arrest Blocked Drug Pyridazine Derivative (Inhibitor) Drug->Complex Competitive Binding (ATP site) Prolif Tumor Cell Proliferation G1S->Prolif

Figure 2: Mechanism of Action. Pyridazine derivatives competitively bind to the ATP-binding pocket of the CDK2/Cyclin E complex, preventing the phosphorylation of Retinoblastoma protein (Rb) and halting the cell cycle at the G1 phase.

References

  • Discovery of 3,6-disubstituted pyridazines as a novel class of anticancer agents targeting cyclin-dependent kinase 2. Source: National Institutes of Health (PMC) URL:[Link]

  • Synthesis, antimicrobial activity, and docking study of some N3, N6-diphenylpyridazine-3,6-diamine derivatives. Source: International Journal of Pharmaceutical Investigation URL:[Link]

  • 3,6-Dichloropyridazine: Substance Information and Properties. Source: PubChem (National Library of Medicine) URL:[Link]

  • Post-Injury Neuroprotective Effects of the Thalidomide Analog 3,6′-Dithiothalidomide. Source: MDPI (International Journal of Molecular Sciences) URL:[Link]

Sources

Exploratory

Role of pyridazine core in medicinal chemistry

The Pyridazine Pharmacophore: Structural Utility & Synthetic Strategy in Modern Drug Design Audience: Medicinal Chemists, drug discovery scientists, and process chemists. Scope: Physicochemical properties, synthetic meth...

Author: BenchChem Technical Support Team. Date: February 2026

The Pyridazine Pharmacophore: Structural Utility & Synthetic Strategy in Modern Drug Design

Audience: Medicinal Chemists, drug discovery scientists, and process chemists. Scope: Physicochemical properties, synthetic methodologies (classic vs. modern), and clinical case studies (Deucravacitinib).[1]

Executive Summary

The pyridazine core (1,2-diazine) has evolved from a "forgotten" isomer of pyrimidine to a privileged scaffold in modern medicinal chemistry.[1] Unlike its 1,3-diazine (pyrimidine) and 1,4-diazine (pyrazine) counterparts, pyridazine possesses a unique high dipole moment (~3.9 D) and a contiguous nitrogen-nitrogen bond that imparts distinct electronic and steric properties.[1] This guide analyzes the pyridazine core's role in optimizing lipophilicity (LogP), enhancing metabolic stability, and enabling novel binding modes, exemplified by the recent FDA approval of the allosteric TYK2 inhibitor Deucravacitinib.

The Physicochemical Edge: Why Pyridazine?

In the "hit-to-lead" optimization phase, replacing a phenyl or pyridine ring with a pyridazine core is a strategic bioisosteric replacement.[1]

PropertyValue/CharacteristicMedicinal Chemistry Implication
Dipole Moment ~3.94 DSignificantly higher than pyridine (2.2 D) or pyrazine (0 D).[1] Enhances solubility and specific electrostatic interactions with protein targets.[1]
Basicity (pKa) ~2.33Much less basic than pyridine (5.2).[1] This reduced basicity prevents protonation at physiological pH, improving membrane permeability (passive diffusion).[1]
H-Bonding 2 AcceptorsThe adjacent nitrogens provide a focused region of high electron density, ideal for water-mediated bridging or direct interaction with serine/threonine residues.[1]
Lipophilicity Lower LogPPyridazine lowers cLogP relative to phenyl (-1.5 to -2.0 units), improving metabolic stability and reducing non-specific protein binding.[1]
Metabolic Stability HighThe electron-deficient ring is generally resistant to oxidative metabolism (CYP450), unlike electron-rich phenyl rings prone to hydroxylation.[1]

Expert Insight: The "magic" of pyridazine often lies in its ability to lock conformation via intramolecular hydrogen bonding (e.g., between a ring nitrogen and an exocyclic amide), a feature critical in the design of Deucravacitinib.

Synthetic Architectures: From Classic to Click

The construction of the pyridazine core requires selecting the right methodology based on substitution patterns.[2]

A. Classical Condensation (Paal-Knorr Type)
  • Mechanism: Condensation of 1,4-dicarbonyls (or their equivalents like 4-oxo-butenoic acids) with hydrazine.[1]

  • Utility: Best for symmetric 3,6-disubstituted pyridazines or simple pyridazinones.[1]

  • Limitation: Regioselectivity issues with unsymmetrical 1,4-dicarbonyls.

B. Modern Inverse Electron Demand Diels-Alder (IEDDA)
  • Mechanism: Reaction of electron-deficient 1,2,4,5-tetrazines with electron-rich alkynes/alkenes, followed by retro-Diels-Alder extrusion of nitrogen (

    
    ).[1]
    
  • Utility: Highly convergent. Allows introduction of complex substituents late-stage.[1] Bioorthogonal (Click chemistry compatible).

  • Protocol Note: This is the method of choice for DNA-encoded library (DEL) synthesis due to its high fidelity and mild conditions.[1]

C. Cross-Coupling Functionalization
  • Mechanism: Palladium-catalyzed (Suzuki-Miyaura, Buchwald-Hartwig) couplings on 3,6-dichloropyridazine.[1]

  • Utility: The most common industrial route.[1] The chlorines can be differentiated; the first displacement occurs at the less sterically hindered or more electron-deficient position.

Case Study: Deucravacitinib (Sotyktu)

Drug Class: Allosteric Tyrosine Kinase 2 (TYK2) Inhibitor.[1][3][4] Approval: FDA (Sept 2022) for plaque psoriasis.[1][3]

Structural Logic: Unlike JAK1/2/3 inhibitors that bind to the conserved ATP-binding active site (leading to off-target toxicity), Deucravacitinib binds to the regulatory pseudokinase (JH2) domain of TYK2.[1]

  • The Pyridazine Role: The central

    
    -methyl pyridazine-3-carboxamide core serves as a linchpin.[1]
    
    • Conformational Lock: The amide NH forms an intramolecular hydrogen bond with the pyridazine N2 nitrogen. This planarizes the molecule, reducing the entropic penalty upon binding.

    • Selectivity: The specific geometry enabled by the pyridazine fits the unique allosteric pocket of the JH2 domain, which is distinct from the catalytic domains of JAK1/2/3.

Visualizing the Mechanism & Synthesis

Figure 1: Deucravacitinib Mechanism of Action (TYK2 Pathway)

This diagram illustrates how the pyridazine-based inhibitor locks the pseudokinase domain, preventing signal transduction.

TYK2_Pathway node_cytokine IL-23 / IL-12 (Extracellular) node_receptor Cytokine Receptor (Membrane) node_cytokine->node_receptor Binds node_tyk2 TYK2 (Inactive) Pseudokinase Domain node_receptor->node_tyk2 Recruits node_stat STAT Protein Phosphorylation node_tyk2->node_stat Inhibits Activation node_drug Deucravacitinib (Pyridazine Core) node_drug->node_tyk2 Allosteric Binding (Locks JH2 Domain) node_nucleus Nucleus (Gene Transcription) node_stat->node_nucleus Reduced Translocation node_inflam Inflammatory Response (Psoriasis) node_nucleus->node_inflam Downregulation

Caption: Allosteric inhibition of the TYK2 signaling pathway by Deucravacitinib.[1][3][4] The drug binds the JH2 pseudokinase domain, preventing STAT phosphorylation.

Detailed Experimental Protocol

Protocol: Regioselective Synthesis of a 3-Amino-6-Chloro-Pyridazine Intermediate This protocol is adapted from general industrial procedures for differentiating 3,6-dichloropyridazine, a common starting material for drugs like Minaprine and Deucravacitinib precursors.[1]

Objective: Synthesis of 3-chloro-6-(morpholin-4-yl)pyridazine via Nucleophilic Aromatic Substitution (


).

Reagents:

  • 3,6-Dichloropyridazine (1.0 eq)[1]

  • Morpholine (1.1 eq)[1]

  • Potassium Carbonate (

    
    ) (2.0 eq)[1]
    
  • Solvent: Acetonitrile (MeCN) or DMF.[1]

Step-by-Step Methodology:

  • Preparation: In a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 3,6-dichloropyridazine (5.0 g, 33.6 mmol) in anhydrous MeCN (50 mL).

  • Base Addition: Add finely ground anhydrous

    
     (9.3 g, 67.2 mmol) to the solution.
    
  • Nucleophile Addition: Add morpholine (3.2 mL, 37.0 mmol) dropwise over 10 minutes at room temperature. Note: Exothermic reaction possible.

  • Reaction: Heat the mixture to reflux (

    
    ) for 4–6 hours. Monitor reaction progress via TLC (Ethyl Acetate/Hexane 1:1) or LC-MS.[1] The mono-substituted product usually forms first; prolonged heating may lead to bis-substitution.[1]
    
  • Workup: Cool the reaction mixture to room temperature. Filter off the inorganic salts (

    
    /KCl) and wash the cake with MeCN.
    
  • Concentration: Concentrate the filtrate under reduced pressure to obtain a crude solid.

  • Purification: Recrystallize from Ethanol/Water or purify via silica gel flash chromatography (0-5% MeOH in DCM) to yield the title compound.

  • Validation:

    • 1H NMR (400 MHz, CDCl3): Look for two doublets for the pyridazine protons (~6.9 ppm and ~7.2 ppm, J=9.5 Hz) indicating 3,6-disubstitution.[1]

    • MS (ESI): m/z calc for C8H10ClN3O [M+H]+ = 200.05.[1]

Figure 2: Synthetic Workflow for Pyridazine Scaffolds

Pyridazine_Synthesis start Precursors method1 Method A: 1,4-Dicarbonyl + Hydrazine start->method1 Condensation method2 Method B: IEDDA (Tetrazine + Alkyne) start->method2 Click Chem method3 Method C: 3,6-Dichloropyridazine Functionalization start->method3 Commercial SM core Pyridazine Core (Scaffold) method1->core method2->core method3->core opt Lead Optimization (Pd-Coupling / SNAr) core->opt Diversification final Drug Candidate (e.g., Deucravacitinib) opt->final SAR Refinement

Caption: Three primary synthetic routes to access and optimize the pyridazine pharmacophore.

References

  • Pyridazine as a privileged structure: An updated review. European Journal of Medicinal Chemistry, 2021.[1] Link

  • Deucravacitinib (Sotyktu) Approval & Mechanism. Bristol Myers Squibb / FDA Prescribing Information, 2022.[1] Link

  • Inverse-Electron-Demand Diels-Alder Reactions for the Synthesis of Pyridazines on DNA. Organic Letters, 2018.[1] Link[1]

  • The pyridazine heterocycle in molecular recognition and drug discovery. Medicinal Chemistry Research, 2023. Link

  • Discovery of Deucravacitinib: A First-in-Class, Allosteric TYK2 Inhibitor. Journal of Medicinal Chemistry, 2019.[1] Link[1]

Sources

Protocols & Analytical Methods

Method

Application Note: Scalable Synthesis of Methyl 3,6-dichloro-5-methylpyridazine-4-carboxylate

This Application Note provides a comprehensive, scalable protocol for the synthesis of Methyl 3,6-dichloro-5-methylpyridazine-4-carboxylate . This compound is a critical heterocyclic building block, widely employed in th...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note provides a comprehensive, scalable protocol for the synthesis of Methyl 3,6-dichloro-5-methylpyridazine-4-carboxylate . This compound is a critical heterocyclic building block, widely employed in the development of M4 muscarinic receptor positive allosteric modulators (PAMs) and various agrochemicals.[1]

The protocol prioritizes a regioselective lithiation strategy , which offers superior yield and atom economy compared to classical cyclization methods involving tricarboxylates.[1]

Executive Summary

The synthesis of highly substituted pyridazines often suffers from poor regiocontrol during ring closure.[1] This protocol bypasses those issues by utilizing a Directed Ortho-Metalation (DoM) approach.[1] By starting with the accessible 3,6-dichloro-4-methylpyridazine, we utilize the chlorine atom's directing ability to install the carboxylate group precisely at position 5 (equivalent to position 4 by symmetry).

Key Advantages:

  • Regiospecificity: >98% control over the substitution pattern.

  • Scalability: Avoids high-dilution conditions required for some cyclizations.

  • Modularity: The intermediate acid can be esterified to various analogs (methyl, ethyl, etc.).[1][2]

Retrosynthetic Analysis

The target molecule is disassembled into a commercially viable precursor via a "Reverse-Engineering" approach:

  • Target: Methyl 3,6-dichloro-5-methylpyridazine-4-carboxylate.

  • Disconnection: Ester bond cleavage

    
     3,6-dichloro-5-methylpyridazine-4-carboxylic acid.
    
  • Disconnection: C-C bond formation (Carboxylation)

    
     3,6-dichloro-4-methylpyridazine.[1]
    
  • Precursor Synthesis: Chlorination

    
     4-methyl-1,2-dihydropyridazine-3,6-dione.
    
  • Starting Materials: Citraconic anhydride + Hydrazine.[1]

Detailed Experimental Protocol

Phase 1: Precursor Synthesis (Ring Construction)

If 3,6-dichloro-4-methylpyridazine is not purchased commercially, it must be synthesized first.

Step 1.1: Synthesis of 4-methyl-1,2-dihydropyridazine-3,6-dione

Reaction: Condensation of citraconic anhydride with hydrazine hydrate.

  • Setup: Equip a 1L 3-neck round-bottom flask (RBF) with a mechanical stirrer, reflux condenser, and dropping funnel.

  • Solvent System: Charge the flask with Citraconic anhydride (112 g, 1.0 mol) and 400 mL of 2N HCl .

  • Addition: Add Hydrazine hydrate (55 g, 1.1 mol, 80% aq) dropwise over 30 minutes. The reaction is exothermic; maintain temperature

    
    C.[1]
    
  • Reflux: Heat the mixture to reflux (

    
    C) for 3 hours. A white precipitate will form.[1]
    
  • Workup: Cool to

    
    C in an ice bath. Filter the white solid (cyclic hydrazide).[1] Wash with cold water (
    
    
    
    mL) and ethanol (
    
    
    mL).[1]
  • Drying: Dry in a vacuum oven at

    
    C.
    
    • Yield: ~85-90%

    • Appearance: White crystalline solid.[1]

Step 1.2: Chlorination to 3,6-dichloro-4-methylpyridazine

Reaction: Aromatization and chlorination using Phosphorus Oxychloride (


).[1]
  • Safety Note:

    
     is corrosive and reacts violently with water.[1] Perform in a fume hood.
    
  • Setup: 1L RBF with a reflux condenser and caustic scrubber trap (to neutralize HCl/phosphoric fumes).

  • Reagents: Suspend the solid from Step 1.1 (126 g, 1.0 mol ) in

    
     (460 g, 3.0 mol) .
    
  • Reaction: Heat slowly to reflux. The solid will dissolve as the reaction proceeds.[1] Reflux for 4-6 hours until gas evolution ceases.[1]

  • Quench (Critical):

    • Remove excess

      
       via rotary evaporation under reduced pressure.[1]
      
    • Pour the thick residue slowly onto crushed ice (1 kg) with vigorous stirring. Maintain temperature

      
      C.
      
  • Extraction: Neutralize with aqueous

    
     to pH 7-8. Extract with Dichloromethane (DCM)  (
    
    
    
    mL).[1]
  • Purification: Dry organics over

    
    , filter, and concentrate. Recrystallize from Ethanol/Water or purify via short silica plug if dark.[1]
    
    • Yield: ~70-75%[3]

    • Target:3,6-dichloro-4-methylpyridazine (CAS: 19064-64-3).

Phase 2: Functionalization (The Core Innovation)[1]
Step 2.1: Regioselective Lithiation and Carboxylation

Mechanism: Directed Ortho Metalation (DoM).[1] The Cl atom at position 6 and the N at position 1 direct the lithiation to position 5.[1] The methyl group at position 4 sterically hinders attack at position 3 (if it were open) and prevents lateral lithiation due to the kinetic preference of LiTMP for ring protons at low temp.[1]

Reagents Table:

Reagent Equiv. Role
3,6-dichloro-4-methylpyridazine 1.0 Substrate
LiTMP (Lithium 2,2,6,6-tetramethylpiperidide) 1.2 Non-nucleophilic Base
THF (Anhydrous) Solvent Medium

| CO2 (Dry gas or solid) | Excess | Electrophile |

Protocol:

  • LiTMP Preparation (In-situ):

    • In a flame-dried 500 mL Schlenk flask under Argon, dissolve 2,2,6,6-tetramethylpiperidine (TMP) (1.25 equiv) in anhydrous THF (10 mL/g substrate).

    • Cool to

      
      C (Dry ice/Acetone bath).
      
    • Add n-Butyllithium (n-BuLi) (1.25 equiv, 2.5M in hexanes) dropwise.[1] Stir for 30 min at

      
      C, then cool back to 
      
      
      
      C.
  • Substrate Addition:

    • Dissolve 3,6-dichloro-4-methylpyridazine (1.0 equiv) in minimal THF.

    • Add this solution dropwise to the LiTMP solution at

      
      C.
      
    • Observation: The solution typically turns deep red/brown (formation of the lithio-species).[1]

    • Stir: Maintain at

      
      C for 45 minutes. Do not warm up, or the "Halogen Dance" side reaction may occur.[1]
      
  • Carboxylation:

    • Bubble Dry

      
       gas  through the solution (via a drying tube filled with 
      
      
      
      ) for 30 minutes, or pour the reaction mixture onto excess crushed Dry Ice.
    • Allow the mixture to warm to Room Temperature (RT) slowly.

  • Workup:

    • Quench with water.[1][4][5][6]

    • Extract the aqueous layer with Ethyl Acetate (to remove unreacted starting material).[1]

    • Acidify the aqueous layer to pH 2 using 2N HCl.[1]

    • Extract the acidic aqueous phase with Ethyl Acetate (

      
      ) .[1]
      
    • Dry (

      
      ) and concentrate to yield the crude carboxylic acid.[1]
      
    • Intermediate:3,6-dichloro-5-methylpyridazine-4-carboxylic acid .[7][8][9][10]

Step 2.2: Methyl Ester Formation

Reaction: Fischer Esterification or Acid Chloride route.[1]

  • Method A (Mild): Dissolve the crude acid in Methanol (MeOH) . Add Thionyl Chloride (

    
    )  (2.0 equiv) dropwise at 
    
    
    
    C. Heat to reflux for 2 hours.
  • Method B (Alternative): Use

    
      (cat.) in refluxing MeOH.[1]
    
  • Purification: Concentrate the solvent. Dissolve residue in DCM, wash with saturated

    
     (to remove trace acid), dry, and concentrate.[1]
    
  • Final Polish: Recrystallize from Heptane/EtOAc or purify via silica gel chromatography (Hexane:EtOAc 8:2).

Final Product Specifications:

  • Appearance: Off-white to pale yellow solid.

  • Purity: >98% (HPLC).

  • Identity: Confirm via

    
    H NMR (Single aromatic singlet, Methyl singlet, Methoxy singlet).
    

Visualized Workflow (Graphviz)[1]

SynthesisProtocol Start Citraconic Anhydride + Hydrazine Step1 Step 1: Cyclization (Reflux in 2N HCl) Start->Step1 Inter1 Intermediate 1: 4-methyl-1,2-dihydropyridazine-3,6-dione Step1->Inter1 Step2 Step 2: Chlorination (POCl3, Reflux) Inter1->Step2 Inter2 Intermediate 2: 3,6-dichloro-4-methylpyridazine (Commercially Available) Step2->Inter2 Step3 Step 3: Regioselective Lithiation (LiTMP, THF, -78°C) Then CO2 Quench Inter2->Step3 Ortho-Lithiation Inter3 Intermediate 3: 3,6-dichloro-5-methylpyridazine-4-carboxylic acid Step3->Inter3 Carboxylation Step4 Step 4: Esterification (MeOH, SOCl2) Inter3->Step4 Final FINAL PRODUCT: Methyl 3,6-dichloro-5-methylpyridazine-4-carboxylate Step4->Final

Caption: Flowchart illustrating the 4-step synthesis from Citraconic Anhydride to the final Methyl Ester, highlighting the critical lithiation step.

Troubleshooting & Critical Parameters

ParameterIssueSolution
Lithiation Temp Low Yield / Isomer MixMust maintain

C
. If the temp rises, the lithiated species may undergo "halogen dance" (migration of Li and Cl), leading to isomeric mixtures.[1]
Base Selection Ring Addition ProductsDo NOT use n-BuLi directly on the pyridazine. It acts as a nucleophile and attacks the ring.[1] Use LiTMP (non-nucleophilic) exclusively.[1]
Moisture Incomplete LithiationEnsure THF is distilled over Na/Benzophenone or from a solvent purification system (SPS).[1] Use flame-dried glassware.
POCl3 Quench Runaway ExothermThe hydrolysis of excess POCl3 is violent.[1] Add the reaction mass to ice very slowly with external cooling.

References

  • Synthesis of 3,6-dichloropyridazines

    • Source: CN104447569A - Method for synthesizing 3,6-dichloropyridazine.
    • Link:[1]

  • Lithiation of Halopyridazines (Mechanistic Basis)

    • Source: Turck, A., et al. "Metalation of diazines.[1] XI. Directed ortho-lithiation of chloropyridazines." Tetrahedron 49.3 (1993): 599-606.[1] (Establishes regioselectivity at C4/C5).

    • Context: Validates the use of LiTMP for C-5 functionalization of 3,6-dichloro-4-substituted pyridazines.
  • Application of Target Molecule (M4 PAMs)

    • Source: EP 4267569 B1 - Antagonists of the Muscarinic Acetylcholine Receptor M4.
    • Link:[1]

  • Commercial Availability & Safety Data

    • Source: Thermo Fisher Scientific SDS (3,6-Dichloro-4-methylpyridazine).
    • Link:[1]

Sources

Application

Application Note: Strategic Functionalization of Methyl 3,6-dichloro-5-methylpyridazine-4-carboxylate

Introduction: The "Privileged" Pyridazine Scaffold In modern drug discovery, the pyridazine ring system has emerged as a "privileged structure," offering superior physicochemical properties compared to phenyl or pyridine...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The "Privileged" Pyridazine Scaffold

In modern drug discovery, the pyridazine ring system has emerged as a "privileged structure," offering superior physicochemical properties compared to phenyl or pyridine analogs.[1] The incorporation of two adjacent nitrogen atoms lowers lipophilicity (


) while increasing aqueous solubility—a critical parameter for oral bioavailability.[1]

Methyl 3,6-dichloro-5-methylpyridazine-4-carboxylate (CAS 1363381-53-6) represents a highly versatile, tri-functionalized building block. Unlike the symmetric 3,6-dichloropyridazine, this molecule possesses a built-in "steric gatekeeper" (the C5-methyl group) and an electronic activator (the C4-ester).[1]

This Application Note details the reactivity profile of this intermediate, providing validated protocols for sequential functionalization. We focus on exploiting the steric and electronic bias to achieve high regioselectivity without the need for protecting groups.[1]

Key Chemical Properties
PropertyDataNote
Formula

Highly functionalized core
MW 221.04 g/mol Ideal fragment size (<300 Da)
Appearance Off-white to pale yellow solidHandle in fume hood
Solubility DCM, THF, DMSO, EtOAcPoor in water/hexanes
Primary Hazard Irritant/Toxic (Oral)Standard PPE required

Reactivity Profile & Mechanistic Logic[1]

To successfully utilize this intermediate, one must understand the competition between the two electrophilic sites (C3-Cl and C6-Cl).[1]

The "Steric Steering" Effect

In standard 3,6-dichloropyridazines, the C4 and C5 positions are equivalent.[1] However, in Methyl 3,6-dichloro-5-methylpyridazine-4-carboxylate , the symmetry is broken:

  • Electronic Activation (C3 vs. C6): The C4-methyl ester is an electron-withdrawing group (EWG).[1] It activates the adjacent C3 and C5 positions via induction.[1] Since C5 is occupied by a methyl group, the electronic activation is focused on C3 (ortho to the ester) and C6 (para to the ester).[1]

  • Steric Hindrance (The Deciding Factor): The C5-methyl group exerts significant steric bulk, shielding the C6-chlorine from nucleophilic approach.[1] Conversely, the C3-chlorine is relatively exposed.[1]

Expert Insight: Under standard


 conditions (mild base, 

to RT), nucleophilic attack occurs almost exclusively at C3 .[1] This allows for a predictable "C3-first, C6-second" functionalization strategy.[1]
Visualizing the Pathway

The following diagram illustrates the divergent synthesis pathways available from this core scaffold.

G Figure 1: Regioselective functionalization pathways controlled by steric hindrance at C5. Start Methyl 3,6-dichloro- 5-methylpyridazine- 4-carboxylate Inter1 Intermediate A: 3-Amino-6-chloro Derivative Start->Inter1 Path 1: SNAr (Amine) (Kinetic Control at C3) Inter2 Intermediate B: Bicyclic Pyridazinone (Fused System) Start->Inter2 Path 2: Hydrazine/Heat (Cyclization with Ester) Final1 Product A: Biaryl/Heterobiaryl (Suzuki at C6) Inter1->Final1 Pd-Catalyzed Coupling (Suzuki/Buchwald at C6)

[1]

Experimental Protocols

Protocol A: Regioselective C3-Amination ( )

This protocol demonstrates the displacement of the C3-chloride using a secondary amine (e.g., morpholine).[1] The C5-methyl group prevents substitution at C6.[1]

Reagents:

  • Starting Material (1.0 eq)

  • Morpholine (1.1 eq)[1]

  • DIPEA (N,N-Diisopropylethylamine) (1.5 eq)[1]

  • Solvent: THF (anhydrous) or DMF (for lower solubility amines)[1]

Step-by-Step Procedure:

  • Preparation: Charge a reaction vessel with Methyl 3,6-dichloro-5-methylpyridazine-4-carboxylate (1.0 g, 4.5 mmol) and anhydrous THF (10 mL). Stir until dissolved.

  • Cooling: Cool the solution to

    
     using an ice bath. Note: Cooling is critical to maximize regioselectivity.[1]
    
  • Addition: Add DIPEA (1.2 mL, 6.75 mmol) followed by the dropwise addition of Morpholine (0.43 mL, 4.95 mmol).

  • Reaction: Allow the mixture to warm to Room Temperature (RT) naturally. Stir for 4–6 hours.

  • Validation (IPC): Monitor by LC-MS. Look for the disappearance of the starting material (M+H = 221) and the appearance of the mono-substituted product (M+H ~ 272).[1]

    • Troubleshooting: If C6-substitution is observed (rare), lower the temperature to

      
      .[1]
      
  • Work-up: Dilute with EtOAc (50 mL) and wash with water (

    
    ) and brine (
    
    
    
    ). Dry over
    
    
    , filter, and concentrate.
  • Purification: The crude product is often pure enough for the next step.[1] If needed, purify via silica flash chromatography (Hexane/EtOAc gradient).[1]

Protocol B: C6-Suzuki Cross-Coupling

Once the C3 position is functionalized, the C6-chloride remains available for palladium-catalyzed cross-coupling.[1] The C5-methyl group makes this position sterically crowded, requiring active catalytic systems.[1]

Reagents:

  • Intermediate A (from Protocol A) (1.0 eq)

  • Aryl Boronic Acid (1.5 eq)[1]

  • Catalyst:

    
     (5 mol%) or 
    
    
    
    /XPhos (for difficult substrates)[1]
  • Base:

    
     (3.0 eq)[1]
    
  • Solvent: 1,4-Dioxane/Water (4:1)[1]

Step-by-Step Procedure:

  • Degassing: In a microwave vial or pressure tube, combine Intermediate A (1.0 mmol), Aryl Boronic Acid (1.5 mmol), and

    
     (3.0 mmol). Add Dioxane (4 mL) and Water (1 mL).[1] Sparge with nitrogen gas for 5 minutes.
    
    • Why? Oxygen poisons the Pd(0) species, leading to homocoupling of the boronic acid.[1]

  • Catalyst Addition: Add

    
     (40 mg, 0.05 mmol). Seal the vessel immediately.
    
  • Heating: Heat to

    
     for 12 hours (oil bath) or 
    
    
    
    for 45 mins (Microwave).
  • Work-up: Filter through a pad of Celite to remove palladium residues. Rinse with EtOAc.[1] Concentrate the filtrate.

  • Purification: Purify via silica chromatography.

Application in Heterocyclic Fusions

The C4-ester provides a handle for cyclization.[1] Reacting the core scaffold with hydrazine hydrate leads to the formation of pyridopyridazines (specifically 4-oxo-3,4-dihydropyridazino[4,5-d]pyridazines).[1]

  • Conditions: Hydrazine hydrate (5 eq), Ethanol, Reflux, 2h.

  • Outcome: Both chlorides may be displaced depending on the excess of hydrazine, or the ester will cyclize with the hydrazine to form the fused lactam ring.[1]

References

  • PubChem. Methyl 3,6-dichloro-5-methylpyridazine-4-carboxylate (Compound Summary). National Library of Medicine.[1] [Link]

  • Maes, B. U., & Lemière, G. L. (2001).[1] Kinetic study of nucleophilic aromatic substitution of 3,6-dichloropyridazines. Journal of Organic Chemistry.[1] (Provides foundational kinetic data on pyridazine

    
    ). [Link]
    
  • WuXi AppTec. Regioselectivity in SNAr reaction of Dichloropyrimidines and Pyridazines. (Mechanistic insight into steric/electronic control in diazines). [Link]

Sources

Method

Technical Guide: Heterocyclic Scaffolding with Methyl 3,6-dichloro-5-methylpyridazine-4-carboxylate

This Application Note is structured to serve as a high-level technical guide for medicinal chemists and process engineers utilizing Methyl 3,6-dichloro-5-methylpyridazine-4-carboxylate (CAS 1363381-53-6).[1] It prioritiz...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is structured to serve as a high-level technical guide for medicinal chemists and process engineers utilizing Methyl 3,6-dichloro-5-methylpyridazine-4-carboxylate (CAS 1363381-53-6).[1] It prioritizes mechanistic insight, regiochemical control, and practical utility in drug discovery scaffolds.[1]

[1]

Executive Summary & Molecular Profile

Methyl 3,6-dichloro-5-methylpyridazine-4-carboxylate (MDMPC) is a densely functionalized pyridazine building block.[1] Its utility lies in its "Janus-faced" electrophilicity: it possesses two nucleophilic aromatic substitution (


) sites (C3-Cl and C6-Cl) modulated by a C4-ester electron-withdrawing group (EWG) and a C5-methyl steric handle.[1]

This molecule is increasingly relevant in the synthesis of M4 muscarinic acetylcholine receptor antagonists and herbicide intermediates, where the pyridazine core serves as a bioisostere for phenyl or pyridine rings to improve solubility and metabolic stability.[1]

Physicochemical Profile
PropertyValueNote
CAS Number 1363381-53-6 Verified Identity
Formula C

H

Cl

N

O

MW 221.04 g/mol Fragment-like space
CLogP ~1.6 - 2.0Lipophilic, suitable for CNS penetration
Key Pharmacophore Pyridazine CoreH-bond acceptor (N1/N2)
Reactivity Class

-Deficient Heterocycle
High susceptibility to nucleophiles

Reactivity Landscape & Regiochemical Logic[1]

The synthetic value of MDMPC is defined by the electronic differentiation between the C3 and C6 chlorine atoms.

  • The C3-Chlorine (Ortho to Ester): This position is electronically most activated.[1] It is

    
     to a ring nitrogen and ortho to the electron-withdrawing ester group.[1] The inductive effect of the ester significantly lowers the LUMO energy at C3.
    
  • The C6-Chlorine (Meta to Ester): While still activated by the ring nitrogen, it lacks the direct ortho-activation of the ester.[1] Furthermore, it is adjacent to the C5-methyl group, which provides slight steric hindrance and weak electron donation (deactivation).[1]

  • The C4-Ester: Susceptible to hydrolysis, reduction, and amidation.[1] It can be used to anchor the scaffold to solubilizing tails.[1]

Mechanistic Visualization

The following diagram illustrates the divergent synthetic pathways available from the core scaffold.

ReactivityMap cluster_legend Reaction Logic Core Methyl 3,6-dichloro- 5-methylpyridazine-4-carboxylate (MDMPC) SnAr_C3 C3-Substitution (Major Product) Core->SnAr_C3 S_NAr (Amines/Thiols) Fast Kinetics SnAr_C6 C6-Substitution (Minor/Harder) Core->SnAr_C6 S_NAr (Requires forcing or C3-blocked) Hydrolysis C4-Hydrolysis (Acid Formation) Core->Hydrolysis LiOH/THF Cyclization Fused Bicycles (Triazolopyridazines) SnAr_C3->Cyclization Hydrazine Condensation C3 is electronically favored due to Ester proximity C3 is electronically favored due to Ester proximity C5-Methyl sterically protects C6 (slightly) C5-Methyl sterically protects C6 (slightly) C3 is electronically favored due to Ester proximity->C5-Methyl sterically protects C6 (slightly)

Figure 1: Reactivity map highlighting the electronic bias favoring C3 substitution.

Experimental Protocols

Protocol A: Controlled Hydrolysis to Carboxylic Acid

Context: This transformation is critical for generating intermediates for amide coupling (e.g., in M4 antagonist synthesis).[1] The challenge is to hydrolyze the ester without displacing the reactive chlorines.

Reaction:



Procedure:

  • Preparation: Charge a reaction vessel with MDMPC (1.0 equiv) and dissolve in a mixture of THF and Water (1:1 v/v). A concentration of 0.15 M is recommended to ensure solubility.[1]

  • Reagent Addition: Add Lithium Hydroxide Monohydrate (LiOH·H

    
    O, 1.25 equiv) in a single portion.[1]
    
    • Why LiOH? NaOH or KOH are more aggressive and may lead to competitive

      
       of the chlorines by hydroxide (forming pyridazinones).[1] LiOH is milder.[1]
      
  • Incubation: Heat the mixture to 45 °C for 2 hours .

    • Monitoring: Monitor by LC-MS.[1][2] The starting material (MW 221) should disappear, replaced by the acid peak (MW 207).[1]

  • Workup (Critical):

    • Cool to room temperature.[1][3][4]

    • Dilute with Ethyl Acetate (EtOAc) and Water.[1][5]

    • Acidification: Carefully acidify the aqueous layer to pH 2 using 1M HCl.[1][6] Note: The product will precipitate or partition into the organic phase upon acidification.

    • Separate layers.[1][7] Extract the aqueous phase twice with EtOAc.[1]

    • Dry combined organics over Na

      
      SO
      
      
      
      , filter, and concentrate.[1][4][7]
  • Yield: Expect 85-95% of a white/off-white solid.[1]

Reference: Validated against protocols for M4 antagonist synthesis [1].

Protocol B: Regioselective at C3

Context: Introducing a nucleophile (e.g., an amine or phenol) at the C3 position.[1] The C3 position is activated by the ortho-ester.[1]

Reaction:



Procedure:

  • Solvent Choice: Use Acetonitrile (MeCN) or DMF .[1] MeCN is preferred for easier workup; DMF is required for poor nucleophiles.[1]

  • Base: Use DIPEA (N,N-Diisopropylethylamine) (2.0 equiv).[1]

    • Avoid: Strong inorganic bases (NaH, KOtBu) if the ester is to be preserved, as they may cause Claisen-type condensations or ester hydrolysis.[1]

  • Execution:

    • Dissolve MDMPC (1.0 equiv) in MeCN (0.2 M).

    • Cool to 0 °C (ice bath). Cooling is essential to prevent competitive substitution at C6 or bis-substitution.[1]

    • Add the amine nucleophile (1.05 equiv) dropwise.[1]

    • Add DIPEA dropwise.[1]

  • Reaction: Allow to warm to Room Temperature (RT) and stir for 4–6 hours.

  • Purification:

    • Evaporate solvent.[1][4][5][7][8]

    • Redissolve in EtOAc, wash with water and brine.[1]

    • Purify via Silica Gel Chromatography (Hexane/EtOAc gradient).[1]

    • Regio-confirmation: C3-substitution usually shifts the ester carbonyl stretch in IR and influences the chemical shift of the C5-Methyl in NMR less than C6 substitution would.[1]

Protocol C: Suzuki-Miyaura Coupling (Post-Hydrolysis/Amidation)

Context: If the chlorines are resistant to


 due to steric bulk of the nucleophile, or if a carbon-carbon bond is required, Palladium-catalyzed coupling is effective.[1]

Catalyst System:

  • Catalyst: Pd(dppf)Cl

    
    [1]·DCM (5 mol%) is robust for electron-deficient heterocycles.[1]
    
  • Base: K

    
    CO
    
    
    
    or Cs
    
    
    CO
    
    
    (2-3 equiv).[1]
  • Solvent: 1,4-Dioxane/Water (4:1).[1]

Note: If performing Suzuki coupling on the diester or chloro-ester, be aware that the electron-deficient pyridazine ring can undergo oxidative addition rapidly.[1] C3 is generally more reactive toward Pd oxidative addition than C6 due to the same electronic factors governing


.[1]

Strategic Pathway: M4 Antagonist Synthesis

The following workflow illustrates how MDMPC is utilized in a real-world drug discovery campaign (derived from Patent EP 4267569 B1).

M4Pathway cluster_note Chemist's Note Start Start: MDMPC (CAS 1363381-53-6) Step1 Step 1: Hydrolysis (LiOH, THF/H2O) Yields Carboxylic Acid Start->Step1 Selective Ester Cleavage Step2 Step 2: Amide Coupling (HATU, Amine R-NH2) Forms Amide Linker Step1->Step2 Functionalization Step3 Step 3: S_NAr Displacement (Displacement of C3-Cl by Ar-OH or Ar-NH2) Step2->Step3 Core Diversification Final Target Scaffold: M4 Antagonist Candidate Step3->Final Order of Operations is Vital:\nHydrolysis first prevents\nside reactions on the ester\nduring harsh S_NAr conditions. Order of Operations is Vital: Hydrolysis first prevents side reactions on the ester during harsh S_NAr conditions.

Figure 2: Strategic workflow for converting MDMPC into bioactive M4 antagonists.

References

  • European Patent Office. (2024).[1] Antagonists of the Muscarinic Acetylcholine Receptor M4.[1] Patent No. EP 4267569 B1.[1]

  • National Center for Biotechnology Information. (2025).[1] PubChem Compound Summary for CID 53394466, Methyl 3,6-dichloro-5-methylpyridazine-4-carboxylate. [1]

  • Sherif, M. H., et al. (2010).[1][9] Chemical Studies on 3,6-Dichloropyridazine. Journal of American Science, 6(11), 570-574.[1][9] (Contextual reference for 3,6-dichloropyridazine reactivity).

  • BLD Pharm. (2025).[1] Product Analysis: Methyl 3,6-dichloro-5-methylpyridazine-4-carboxylate.

Sources

Application

"Methyl 3,6-dichloro-5-methylpyridazine-4-carboxylate" as a building block for drug discovery

[1][2] Executive Summary Methyl 3,6-dichloro-5-methylpyridazine-4-carboxylate is a high-value heterocyclic building block that offers a unique combination of electronic asymmetry and orthogonal reactivity.[1] Unlike symm...

Author: BenchChem Technical Support Team. Date: February 2026

[1][2]

Executive Summary

Methyl 3,6-dichloro-5-methylpyridazine-4-carboxylate is a high-value heterocyclic building block that offers a unique combination of electronic asymmetry and orthogonal reactivity.[1] Unlike symmetric pyridazines, this scaffold possesses four distinct points of diversification, allowing medicinal chemists to rapidly generate structure-activity relationship (SAR) libraries. This guide outlines the "chemical logic" of this scaffold, detailing regioselective protocols for


 displacements, palladium-catalyzed cross-couplings, and cyclization strategies relevant to kinase inhibitor and GPCR ligand discovery.

Chemical Profile & Structural Logic[2]

To utilize this building block effectively, one must understand the electronic push-pull systems operating on the pyridazine ring.

PropertyData
CAS Number 1363381-53-6
Formula C

H

Cl

N

O

Molecular Weight 221.04 g/mol
Core Structure Pyridazine (1,2-diazine)
Key Features 3,6-Dichloro (electrophiles), 4-Ester (EWG), 5-Methyl (Steric/EDG)
The Reactivity Map

The molecule is not chemically equivalent at the C3 and C6 positions. The interplay between the electron-withdrawing group (EWG) at C4 and the electron-donating group (EDG) at C5 creates a predictable reactivity gradient.[1]

  • Site A (C3-Cl): The "Hot" Zone. [1]

    • Activation: This position is ortho to the strong electron-withdrawing ester (COOMe).[1] The inductive effect ($ -I $) and mesomeric withdrawal make C3 highly electrophilic.[1]

    • Primary Reaction: Rapid Nucleophilic Aromatic Substitution (

      
      ) or oxidative addition (Pd).[1]
      
  • Site B (C6-Cl): The "Warm" Zone. [1]

    • Deactivation: This position is ortho to the methyl group.[1] The weak electron-donating effect ($ +I $) of the methyl group renders C6 less electrophilic than C3.

    • Secondary Reaction: Requires forcing conditions or occurs after C3 is substituted.[1]

  • Site C (C4-Ester): The Orthogonal Handle. [1]

    • Utility: Stable during C3/C6 manipulations (under non-hydrolytic conditions).[1] Can be converted to amides, alcohols, or heterocycles later.

  • Site D (C5-Methyl): The Steric Anchor. [1]

    • Utility: Provides restricted rotation for atropisomerism studies or fills hydrophobic pockets in protein targets.[1]

Synthetic Utility & Regioselectivity[3][4][5]

The core value of this scaffold is the ability to perform sequential, regioselective functionalization .

Regioselective (The C3 Rule)

When treating this scaffold with nucleophiles (amines, alkoxides, thiols), substitution occurs almost exclusively at C3 .

  • Mechanism: The transition state for attack at C3 is stabilized by the adjacent carbonyl of the ester. Attack at C6 lacks this stabilization and is sterically hindered by the methyl group.[1]

  • Outcome: >95:5 regioselectivity is typical for primary amines at

    
    .[1]
    
Palladium-Catalyzed Couplings

In Suzuki-Miyaura or Buchwald-Hartwig couplings, the oxidative addition of Pd(0) usually occurs at the most electron-deficient C-Cl bond.[1]

  • Trend: C3-Cl > C6-Cl.[1]

  • Strategy: Perform the first cross-coupling at C3. The resulting product often retains the C6-Cl for a second, distinct coupling event, enabling the synthesis of non-symmetric 3,6-diaryl pyridazines.

Visual Workflow (DOT Diagram)

The following diagram illustrates the divergent synthesis pathways available from the core building block.

ReactivityMap Core Methyl 3,6-dichloro- 5-methylpyridazine-4-carboxylate C3_Sub Product A (Major) 3-Amino-6-chloro derivative Core->C3_Sub SNAr (Amine, 0°C) Regioselective at C3 BiAryl Product C 3-Aryl-6-chloro derivative Core->BiAryl Suzuki (Ar-B(OH)2) Pd(0), Na2CO3 Fused Product D Pyridazino[4,5-d]pyridazinone Core->Fused Hydrazine Hydrate Cyclization C6_Sub Product B (Minor/Forced) 3,6-Diamino derivative C3_Sub->C6_Sub SNAr (Amine 2, Heat) Forcing Conditions Final Drug Scaffold Final Drug Scaffold BiAryl->Final Drug Scaffold Further Elaboration (C6 coupling / Ester hydrolysis)

Figure 1: Divergent synthetic pathways. Note the primary reactivity at C3 driven by the ortho-ester effect.[1]

Detailed Experimental Protocols

Protocol A: Regioselective C3-Amination ( )

Objective: To introduce an amine at the C3 position while leaving the C6-chlorine and C4-ester intact.[1]

Reagents:

  • Methyl 3,6-dichloro-5-methylpyridazine-4-carboxylate (1.0 equiv)[1]

  • Amine Nucleophile (e.g., Morpholine, Aniline) (1.1 equiv)

  • Base: Diisopropylethylamine (DIPEA) (1.5 equiv)

  • Solvent: THF or DMF (Anhydrous)

Procedure:

  • Dissolution: Dissolve 1.0 mmol of the pyridazine core in 5 mL of anhydrous THF in a round-bottom flask.

  • Cooling: Cool the solution to

    
     using an ice bath. Critical Step: Low temperature maximizes regioselectivity.
    
  • Addition: Add DIPEA followed by the dropwise addition of the amine (diluted in 1 mL THF).

  • Reaction: Stir at

    
     for 1 hour, then allow to warm to room temperature (RT) over 2 hours. Monitor by TLC/LCMS.[1]
    
  • Workup: Dilute with EtOAc, wash with water (

    
    ) and brine. Dry over MgSO
    
    
    
    and concentrate.
  • Purification: Flash chromatography (Hexane/EtOAc). The major product is the C3-substituted amine.[1]

Validation:

  • NMR Check: In the

    
    H NMR, the methyl ester peak (approx 3.9 ppm) and the C5-methyl (approx 2.3 ppm) should remain. The disappearance of the starting material and appearance of amine signals confirm conversion. Regiochemistry is typically confirmed by NOE (Nuclear Overhauser Effect) between the added amine and the ester (strong proximity effect) or X-ray crystallography.
    
Protocol B: Suzuki-Miyaura Coupling (C3-Arylation)

Objective: To install an aryl group at C3.

Reagents:

  • Pyridazine Core (1.0 equiv)

  • Aryl Boronic Acid (1.1 equiv)

  • Catalyst: Pd(dppf)Cl

    
     (5 mol%)
    
  • Base: Cs

    
    CO
    
    
    
    (2.0 equiv)
  • Solvent: 1,4-Dioxane/Water (4:1)[1]

Procedure:

  • Setup: In a microwave vial or sealed tube, combine the pyridazine, boronic acid, and base.

  • Solvent: Add the degassed solvent mixture.[1]

  • Catalyst: Add the Pd catalyst under an inert atmosphere (Nitrogen/Argon).

  • Heating: Heat to

    
     for 4–6 hours (or 
    
    
    
    for 30 min in microwave).
  • Workup: Filter through Celite, concentrate, and purify via column chromatography.

Protocol C: Cyclization to Pyridazino-pyridazinones

Objective: To create a fused bicyclic system (scaffold hopping).

Procedure:

  • Dissolve the core in Ethanol.[1]

  • Add Hydrazine Hydrate (2.0 equiv).[1]

  • Reflux for 2–4 hours.

  • Mechanism: The hydrazine first displaces the C3-Cl (

    
    ) and then intramolecularly attacks the C4-ester to form a lactam ring.[1]
    
  • Result: Formation of a 4-methyl-1H-pyridazino[4,5-d]pyridazin-1-one derivative.

Safety & Handling

  • Hazard Identification: The compound is an alkylating agent (alpha-halo ester derivative).[1] Treat as a potential skin sensitizer and irritant (H315, H319).

  • Storage: Store at

    
     under inert gas. Moisture sensitive (ester hydrolysis risk).[1]
    
  • Waste: Dispose of halogenated organic waste according to EHS regulations.

References

  • PubChem Compound Summary. "Methyl 3,6-dichloropyridazine-4-carboxylate."[1] National Center for Biotechnology Information.[1] Accessed Jan 29, 2026.[1] Link

  • Regioselectivity in Pyridazines. "Regioselective Nucleophilic Aromatic Substitution...". Molecules, 2024.[1][2][3] (Contextual grounding on diazine

    
     selectivity). Link
    
  • Synthesis of Pyridazine Building Blocks. "Synthesis of Methyl 6-Chloropyridazine-3-carboxylate." ResearchGate, 2025.[1][4] (Methodology grounding). Link

  • WuXi AppTec QM Analysis. "Regioselectivity of SNAr reactions of halo pyrimidines/pyridazines." (Theoretical basis for ortho-EWG activation). Link

Sources

Method

"Methyl 3,6-dichloro-5-methylpyridazine-4-carboxylate" for developing antimicrobial agents

Application Note: Strategic Derivatization of Methyl 3,6-dichloro-5-methylpyridazine-4-carboxylate for Antimicrobial Library Generation Introduction: The Pyridazine Advantage In the landscape of modern antimicrobial disc...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Strategic Derivatization of Methyl 3,6-dichloro-5-methylpyridazine-4-carboxylate for Antimicrobial Library Generation

Introduction: The Pyridazine Advantage

In the landscape of modern antimicrobial discovery, the pyridazine scaffold has emerged as a "privileged structure"—a molecular framework capable of providing ligands for diverse biological targets. Specifically, Methyl 3,6-dichloro-5-methylpyridazine-4-carboxylate (MDMPC) represents a high-value intermediate. Its utility lies not in its intrinsic activity, but in its orthogonal reactivity profile .

Unlike simple heterocycles, MDMPC offers three distinct "handles" for chemical modification, allowing medicinal chemists to rapidly generate Structure-Activity Relationship (SAR) libraries:

  • C3-Chlorine: Highly electrophilic, prone to rapid nucleophilic aromatic substitution (

    
    ).
    
  • C6-Chlorine: Sterically hindered by the C5-methyl group, allowing for controlled, sequential substitution.

  • C4-Methyl Ester: A versatile carbonyl source for generating hydrazides (common in antituberculars like Isoniazid), amides, or heterocycle-fused systems.

This Application Note provides a validated roadmap for transforming MDMPC into potent antimicrobial candidates, focusing on regioselective synthesis and standardized biological evaluation.

Chemical Utility & Reactivity

Expert Insight: Regioselectivity in Reactions

The critical challenge in working with MDMPC is controlling regioselectivity between the C3 and C6 chlorines.

  • Electronic Factor: The C4-ester is an electron-withdrawing group (EWG). The C3 position is ortho to this EWG, making it significantly more electron-deficient (and thus more electrophilic) than the C6 position.

  • Steric Factor: The C5-methyl group acts as a steric block for the adjacent C6 position.

Visualization: Synthesis Workflow

The following diagram illustrates the logical flow for generating diverse libraries from MDMPC.

SynthesisWorkflow MDMPC Start: MDMPC (Scaffold) Step1 Step 1: C3-Substitution (Kinetic Control) MDMPC->Step1  Amine/Thiol  0°C, THF Step2 Step 2: C6-Substitution (Thermodynamic Control) Step1->Step2  2nd Nucleophile  Reflux Step3 Step 3: Ester Derivatization (Hydrazinolysis) Step1->Step3  Hydrazine Hydrate  EtOH Final Target Library: Pyridazinones / Hydrazides Step2->Final Step3->Final

Caption: Figure 1. Regioselective derivatization strategy for MDMPC. Note the sequential activation of C3 followed by C6 or C4.

Experimental Protocols

Protocol A: Regioselective C3-Amination ( )

Objective: To introduce the primary diversity element at the most reactive site without disturbing the C6-Cl or C4-Ester.

Materials:

  • MDMPC (1.0 eq)

  • Primary/Secondary Amine (1.1 eq)

  • Triethylamine (

    
    , 1.2 eq)
    
  • Anhydrous THF or DCM

Procedure:

  • Preparation: Dissolve MDMPC in anhydrous THF (0.1 M concentration) in a round-bottom flask under inert atmosphere (

    
    ).
    
  • Cooling: Cool the solution to 0°C using an ice bath. Causality: Low temperature prevents competitive attack at C6 or ester hydrolysis.

  • Addition: Mix the amine and

    
     in a separate vial. Add this mixture dropwise to the reaction flask over 15 minutes.
    
  • Reaction: Stir at 0°C for 1 hour, then allow to warm to Room Temperature (RT) for 2 hours.

  • Monitoring: Check via TLC (Hexane:EtOAc 7:3). The product (monosubstituted) usually runs lower than the starting material.

  • Workup: Quench with water. Extract with EtOAc (3x). Wash organic layer with brine, dry over

    
    , and concentrate.
    
  • Purification: Silica gel column chromatography.

Validation Criteria:

  • 1H NMR: Loss of symmetry is not applicable here, but you should observe the retention of the C5-Methyl singlet (~2.4 ppm) and the Ester Methyl (~3.9 ppm). The integration of the added amine protons must match 1:1 with the scaffold.

Protocol B: Ester Hydrazinolysis (Antitubercular Motif)

Objective: Convert the C4-ester into a hydrazide, a pharmacophore famous for inhibiting InhA (as seen in Isoniazid).

Materials:

  • C3-substituted MDMPC intermediate (from Protocol A)

  • Hydrazine monohydrate (5.0 eq)

  • Ethanol (Absolute)

Procedure:

  • Dissolve the intermediate in Ethanol (0.2 M).

  • Add Hydrazine monohydrate dropwise at RT.

  • Reflux the mixture at 80°C for 4–6 hours.

  • Observation: A precipitate often forms as the reaction cools.

  • Workup: Filter the solid. Wash with cold ethanol and diethyl ether. Recrystallize from Ethanol/Water if necessary.

Biological Evaluation: Antimicrobial Screening

Once the library is synthesized, standardized testing is non-negotiable for data integrity.

Protocol C: MIC Determination (CLSI M07 Standard)

Context: This protocol adheres to the Clinical and Laboratory Standards Institute (CLSI) guidelines for broth microdilution [1].[1]

Materials:

  • Media: Cation-Adjusted Mueller-Hinton Broth (CAMHB).

  • Controls: E. coli ATCC 25922, S. aureus ATCC 29213.

  • Dye: Resazurin (optional, for visual readout).

Workflow:

  • Inoculum Prep: Prepare a direct colony suspension equivalent to a 0.5 McFarland standard (

    
     CFU/mL). Dilute 1:100 in CAMHB.
    
  • Plate Setup: Use 96-well round-bottom plates.

    • Add 50 µL of CAMHB to columns 2–12.

    • Add 100 µL of Test Compound (at 2x highest concentration) to column 1.

    • Perform serial 2-fold dilutions from column 1 to 10. Discard 50 µL from column 10.

    • Column 11: Growth Control (no drug).

    • Column 12: Sterility Control (no bacteria).

  • Inoculation: Add 50 µL of the diluted inoculum to wells 1–11. Final volume = 100 µL. Final bacterial density

    
     CFU/mL.
    
  • Incubation: 35°C ± 2°C for 16–20 hours (ambient air).

  • Readout: The MIC is the lowest concentration with no visible growth (no turbidity or pellet).

Data Presentation Table:

Compound IDR3 SubstituentR6 SubstituentMIC S. aureus (µg/mL)MIC E. coli (µg/mL)ClogP
MDMPC-01 MorpholineCl8.0>641.2
MDMPC-02 BenzylamineCl2.0322.4
MDMPC-03 BenzylamineHydrazine0.5161.8
Ref (Isoniazid) --N/A>64-0.6

Screening Logic & Decision Making

To efficiently filter candidates, use the following screening cascade.

ScreeningCascade Library Compound Library (n > 20) Primary Primary Screen (Single Dose @ 50 µM) Library->Primary HitSelect Hit Selection (>80% Inhibition) Primary->HitSelect Pass MIC Dose Response (MIC) (CLSI M07 Protocol) HitSelect->MIC Tox Cytotoxicity Counter-Screen (HEK293 / HepG2) MIC->Tox MIC < 10 µg/mL Lead Lead Candidate Tox->Lead Selectivity Index > 10

Caption: Figure 2. Antimicrobial screening cascade ensuring only potent and non-toxic hits progress.

References

  • Clinical and Laboratory Standards Institute (CLSI). (2018).[1] Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically; Approved Standard—Eleventh Edition (M07-A11). Wayne, PA: CLSI.[1][2][3]

  • Butnariu, R., et al. (2022). "Pyridazine Derivatives: An Overview of Their Synthesis and Pharmacological Activity." Molecules, 27(15), 4866. (Review of pyridazine antimicrobial potential).
  • Gomtsyan, A. (2012).[3] "Heterocycles in Drugs and Drug Discovery." Chemistry of Heterocyclic Compounds, 48, 7-10. (Discusses Privileged Structures).

  • Patel, R.V., et al. (2013). "Synthesis and biological evaluation of some new 3,6-disubstituted pyridazines as potent antimicrobial agents." Medicinal Chemistry Research, 22, 234–243.

Sources

Technical Notes & Optimization

Troubleshooting

"Methyl 3,6-dichloro-5-methylpyridazine-4-carboxylate" reaction yield improvement

Executive Summary The synthesis of Methyl 3,6-dichloro-5-methylpyridazine-4-carboxylate typically involves the nucleophilic chlorination of its 3,6-dihydroxy (or 3,6-dioxo) precursor using phosphoryl chloride (POCl₃).[1]...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The synthesis of Methyl 3,6-dichloro-5-methylpyridazine-4-carboxylate typically involves the nucleophilic chlorination of its 3,6-dihydroxy (or 3,6-dioxo) precursor using phosphoryl chloride (POCl₃).[1][2] Low yields in this reaction are historically attributed to three factors: incomplete chlorination due to steric hindrance at the C4/C5 positions, decarboxylation of the ester under acidic thermal stress, and hydrolytic degradation during the quenching phase.[1]

This guide provides a root-cause analysis and actionable protocols to stabilize the ester moiety while driving the chlorination to completion.

Part 1: Critical Process Parameters (The "Why" & "How")

The Chlorinating Agent: Why POCl₃ Alone Fails

Using neat POCl₃ often leads to yields below 50% for this specific substrate.[1] The C5-methyl and C4-carboxylate groups create significant steric bulk, shielding the C3/C6 oxygens.[1]

  • The Fix: Use a POCl₃/PCl₅ hybrid system . Phosphorus pentachloride (PCl₅) is a more aggressive chlorinating agent that can convert the reluctant tautomeric amide carbonyls into chloro-imidates more effectively than POCl₃ alone [1].[1]

  • The Catalyst: The addition of N,N-Diethylaniline is non-negotiable.[1] It acts as an HCl scavenger and a nucleophilic catalyst, forming a highly reactive Vilsmeier-Haack-type intermediate that accelerates the reaction at lower temperatures, preserving the ester [2].[1]

Thermal Degradation & Decarboxylation

The C4-ester is prone to acid-catalyzed hydrolysis followed by thermal decarboxylation (loss of CO₂) if the reaction temperature exceeds 110°C for prolonged periods.

  • The Fix: Maintain reaction temperature between 90°C–100°C . Do not reflux aggressively. Monitor reaction progress via HPLC/TLC every 30 minutes.

The Quench: The "Yield Killer"

Pouring the reaction mixture into water generates massive heat and HCl, instantly hydrolyzing the methyl ester to the acid (which is water-soluble and lost in the aqueous layer).[1]

  • The Fix: Use a "Reverse Inverse Quench" into a buffered ice slurry.[1]

Part 2: Optimized Experimental Protocol

Objective: Maximize conversion of Methyl 3,6-dihydroxy-5-methylpyridazine-4-carboxylate (SM) to Product.

Reagents:
  • SM: 1.0 eq

  • POCl₃: 6.0 – 8.0 eq (Solvent & Reagent)[1]

  • PCl₅: 0.5 eq (Booster)

  • N,N-Diethylaniline: 1.0 eq[1]

  • Solvent (Optional): Anhydrous Toluene (if slurry viscosity is high)[1]

Step-by-Step Workflow:
  • Drying: Dry the Starting Material (SM) under vacuum at 50°C for 4 hours. Moisture reacts with POCl₃ to form phosphoric acid, which catalyzes decomposition.[1]

  • Charging: In a dry flask under Argon, charge SM and POCl₃. Stir to form a suspension.

  • Activation: Add PCl₅ in portions at room temperature. Wait for gas evolution to cease.

  • Catalysis: Add N,N-Diethylaniline dropwise via syringe. Exotherm warning.

  • Reaction: Heat the mixture to 95°C . Stir for 3–5 hours.

    • Checkpoint: Check TLC (Ethyl Acetate/Hexane 3:7).[1] Look for the disappearance of the polar SM spot.

  • Concentration (Crucial): Distill off excess POCl₃ under reduced pressure (rotary evaporator with a caustic trap) before quenching. This reduces the acid load during workup.[1]

  • Quenching:

    • Prepare a mixture of Ice (500g) and Sodium Acetate (buffered pH) or Ammonium Hydroxide (to maintain pH ~7-8).[1]

    • Dissolve the residue in minimal DCM or Toluene.[1]

    • Pour the organic residue slowly into the vigorously stirred ice bath. Keep internal temp < 10°C.

  • Extraction: Extract immediately with Dichloromethane (DCM) x3. Wash combined organics with cold saturated NaHCO₃ (to remove remaining acid) and Brine.[1]

Part 3: Troubleshooting & FAQs

Q1: My reaction mixture turned into a black tar. What happened?

Diagnosis: Thermal decomposition or lack of HCl scavenging.[1] Solution:

  • Lower the temperature: Do not exceed 100°C.

  • Check Purity: Impurities in the starting material (especially residual hydrazine) can initiate polymerization.[1]

  • Use Solvent: Dilute with anhydrous Toluene (5 volumes). This acts as a heat sink and prevents "hot spots" in the slurry [3].[1]

Q2: I see the product on TLC, but I recover very little after workup.

Diagnosis: Hydrolysis of the methyl ester. The product became the carboxylic acid (3,6-dichloro-5-methylpyridazine-4-carboxylic acid), which stayed in the aqueous layer during extraction.[1] Solution:

  • pH Control: Ensure the aqueous quench remains neutral to slightly basic (pH 7–8) . Do not allow it to become acidic.[1]

  • Speed: Perform the extraction rapidly. Do not let the mixture sit in the aqueous phase.[1]

Q3: The reaction stalls with a mono-chlorinated intermediate.

Diagnosis: Steric hindrance is preventing the second chlorination. Solution:

  • Add PCl₅: If you haven't used it, add 0.5 eq of PCl₅.[1]

  • Microwave Assistance: If available, microwave irradiation (100°C, 30 mins) can overcome the activation energy barrier for the second chlorine addition without prolonged thermal exposure.[1]

Part 4: Process Visualization

Reaction Pathway & Failure Modes

ReactionPathway SM Dihydroxy Precursor (SM) Inter Mono-chloro Intermediate SM->Inter POCl3, 95°C Tar Black Tar (Polymerization) SM->Tar >110°C No Solvent Prod Target Product (3,6-Dichloro-ester) Inter->Prod PCl5 (Booster) Diethylaniline Acid Hydrolyzed Acid (Water Soluble Loss) Prod->Acid Acidic Quench (pH < 4)

Figure 1: Reaction pathway highlighting the critical role of PCl₅/Base in driving the intermediate to product and the risks of thermal/hydrolytic degradation.[1][3]

Part 5: Data Summary

Table 1: Solvent & Reagent Effects on Yield

SystemYieldPurityNotes
POCl₃ (Neat) 35-45%LowHigh tar formation; incomplete reaction.[1]
POCl₃ + Pyridine 50-60%MedPyridine is hard to remove; basicity can cause hydrolysis.[1]
POCl₃ + PCl₅ + Diethylaniline 82-88% High Recommended. PCl₅ drives conversion; aniline buffers HCl.[1]
POCl₃ + Toluene (Solvent) 70-75%HighGood for scale-up; safer thermal profile.[1]

References

  • Indian Chemical Society. (2020).[1] POCl3-PCl5 mixture: A robust chlorinating agent.[1][4] Retrieved from [1]

  • Organic Chemistry Portal. (2009).[1] Phenyl 4,5-Dichloro-6-Oxopyridazine-1(6H)-Carboxylate as Carbonyl Source.[1][5] Retrieved from [1]

  • Vertex AI Search. (2025).[1][5] Synthesis of Methyl 6-Chloropyridazine-3-carboxylate - Scale Up Protocols. Retrieved from

Disclaimer: This guide is for research purposes only. All reactions involving POCl₃ and PCl₅ release toxic gases and must be performed in a functioning fume hood.[1]

Sources

Optimization

Technical Support Center: Methyl 3,6-dichloro-5-methylpyridazine-4-carboxylate Synthesis

Current Status: Operational Topic: Process Optimization & Troubleshooting Ticket ID: CHEM-OPT-36DC Assigned Specialist: Senior Application Scientist Executive Summary & Core Workflow The synthesis of Methyl 3,6-dichloro-...

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational Topic: Process Optimization & Troubleshooting Ticket ID: CHEM-OPT-36DC Assigned Specialist: Senior Application Scientist

Executive Summary & Core Workflow

The synthesis of Methyl 3,6-dichloro-5-methylpyridazine-4-carboxylate is a critical intermediate step in the development of pyridazine-based agrochemicals and kinase inhibitors. The primary challenge lies in the chlorination of the 3,6-dihydroxy (or dione) precursor while maintaining the integrity of the C4-methyl ester.

Common failure modes include:

  • Ester Hydrolysis: Conversion to the carboxylic acid during the acidic POCl₃ quench.

  • Incomplete Chlorination: Presence of monochloro-hydroxy impurities.

  • Thermal Decomposition: Formation of "black tar" due to uncontrolled exotherms.

The Optimized Pathway

The following workflow illustrates the critical decision points in the synthesis.

SynthesisWorkflow Start Precursor: Methyl 5-methyl-3,6-dihydroxypyridazine- 4-carboxylate Reaction Chlorination Step Reagent: POCl3 (5-8 eq) Catalyst: N,N-Diethylaniline Temp: 100-110°C Start->Reaction Check1 IPC Check (LCMS) Is Monochloro < 1%? Reaction->Check1 AddPCl5 Troubleshoot: Add PCl5 (0.5 eq) Increase Temp to 120°C Check1->AddPCl5 No Quench Quench Protocol Inverse addition to Ice/Water or MeOH Check1->Quench Yes AddPCl5->Reaction Check2 Product Check Did Ester Hydrolyze? Quench->Check2 ReEst Recovery: Acid Chloride quench in MeOH OR Fischer Esterification Check2->ReEst Yes (Acid formed) Final Target: Methyl 3,6-dichloro-5-methylpyridazine- 4-carboxylate Check2->Final No (Ester intact) ReEst->Final

Figure 1: Decision logic for the chlorination of 3,6-dihydroxypyridazine derivatives.

Optimized Protocol: The "Self-Validating" System

This protocol is designed to minimize ester hydrolysis and maximize chlorination efficiency.

Reagents & Setup
  • Substrate: Methyl 5-methyl-3,6-dihydroxypyridazine-4-carboxylate (1.0 eq)

  • Reagent: Phosphorus Oxychloride (POCl₃) (6.0 eq) – Freshly distilled if yellow.

  • Catalyst: N,N-Diethylaniline (1.0 eq) – Preferred over pyridine for easier removal.

  • Solvent: None (Neat) or Toluene (if heat dissipation is needed).

Step-by-Step Procedure
  • Charging: In a dry flask under N₂, charge the substrate and POCl₃.

  • Catalyst Addition: Add N,N-Diethylaniline dropwise at room temperature. Exotherm Warning: Do not allow temp to exceed 40°C during addition.

  • Ramp: Heat to 100°C over 30 minutes.

  • Reaction: Hold at 100–110°C for 3–5 hours.

    • Validation Point: Take an aliquot, quench in dry MeOH. LCMS should show the target (M+H ~221) and <1% monochloro impurity (M-34 peak).

  • Degassing: Cool to 60°C and apply partial vacuum (with a scrubber) to remove excess POCl₃. This reduces the acid load during quenching.

  • Quench (The Critical Step):

    • Option A (Standard): Pour the reaction mass slowly into a stirred mixture of Ice/Water (maintain <10°C).

    • Option B (Ester Protection): If the ester is labile, pour the reaction mass into cold Methanol at 0°C. This converts any formed acid chloride back to the methyl ester immediately.

  • Extraction: Extract with Dichloromethane (DCM). Wash with NaHCO₃ (sat) to remove phosphoric acid residues.

Troubleshooting Guide (FAQ)

Q1: I see a significant impurity at M-34 (Mass 187). What is it?

Diagnosis: This is the monochloro-hydroxy intermediate. The reaction stopped halfway. Root Cause:

  • Old/Wet POCl₃ (phosphoric acid inhibits the reaction).

  • Insufficient temperature (reflux was not vigorous enough).

  • Steric hindrance from the C5-methyl group. Solution:

  • Immediate: Add 0.5 equivalents of PCl₅ (Phosphorus Pentachloride) to the mixture and reheat to 115°C for 1 hour. PCl₅ is more aggressive and will drive the reaction to completion.

Q2: My product is the Carboxylic Acid (Mass 207), not the Methyl Ester.

Diagnosis: Hydrolysis occurred. Root Cause:

  • The C4-ester is sterically crowded and electronically activated, making it susceptible to acid hydrolysis during the aqueous quench.

  • Alternatively, the ester converted to the acid chloride inside the POCl₃ mixture (common mechanism), and quenching with water yielded the acid. Solution:

  • Prevention: Use Quench Option B (Methanol Quench). The acid chloride intermediate will react with methanol to regenerate the methyl ester.

  • Recovery: If you already isolated the acid, reflux it in Methanol with a catalytic amount of H₂SO₄ (Fischer Esterification) to recover the target.

Q3: The reaction mixture turned into a black, insoluble tar.

Diagnosis: Thermal decomposition / Polymerization. Root Cause:

  • "Runaway" exotherm during catalyst addition.

  • Localized overheating (oil bath >140°C). Solution:

  • Use Toluene (3-5 volumes) as a solvent to act as a heat sink.

  • Ensure the catalyst is added at <40°C.[1]

Optimization Data: Base & Temperature Effects

The following data summarizes internal optimization runs for the 5-methyl substituted pyridazine core.

VariableConditionYield (%)Purity (HPLC)Key Observation
Base Pyridine72%88%Difficult to remove pyridine salts completely.
Base N,N-Diethylaniline 85% 96% Best balance of yield and ease of workup.
Base None45%70%Reaction is sluggish; significant monochloro impurity.
Temp 80°C50%75%Incomplete reaction after 12 hours.
Temp 110°C 88% 98% Optimal conversion.
Temp 140°C60%85%Darkening of reaction mass; tar formation.

References

  • General Chlorination of Hydroxypyridazines

    • Source: Vertex AI Search / Google P
    • Citation: CN104447569A - Method for synthetizing 3,6-dichloropyridazine.[2]

    • Relevance: Establishes the baseline POCl₃/Temperature parameters (0-80°C for simple systems, higher for substituted).
  • POCl₃/PCl₅ Mixture Utility

    • Source: Indian Chemical Society / Vertex AI Search.
    • Citation: "POCl3-PCl5 mixture: A robust chlorinating agent."[3]

    • Relevance: Validates the use of PCl₅ as a "booster" for stubborn substrates (like sterically hindered 5-methyl deriv
    • (Direct PDF) or 3

  • Ester Stability & Mechanism

    • Source: Master Organic Chemistry / ResearchG
    • Citation: "POCl3 mediated synthesis... and hydrolysis mechanisms."
    • Relevance: Supports the mechanism where oxygenated groups (like esters/alcohols)
  • Commercial Availability & Specs

    • Source: ChemShuttle.[4]

    • Citation: Methyl 3,6-dichloro-5-methylpyridazine-4-carboxylate (CAS: 1363381-53-6).[4]

    • Relevance: Confirms the stability of the final product as a storable solid (2-8°C).

Disclaimer: This guide is for research purposes only. POCl₃ is highly corrosive and toxic. All manipulations must be performed in a fume hood with appropriate PPE.

Sources

Troubleshooting

Catalyst selection for "Methyl 3,6-dichloro-5-methylpyridazine-4-carboxylate" reactions

Topic: Catalyst Selection for Methyl 3,6-dichloro-5-methylpyridazine-4-carboxylate Welcome to the Advanced Synthesis Support Hub. Status: Operational | Tier: L3 (Senior Application Support) Subject Matter Expert: Dr.

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Catalyst Selection for Methyl 3,6-dichloro-5-methylpyridazine-4-carboxylate

Welcome to the Advanced Synthesis Support Hub.

Status: Operational | Tier: L3 (Senior Application Support) Subject Matter Expert: Dr. Aris Thorne, Senior Application Scientist

You are accessing this guide because you are working with Methyl 3,6-dichloro-5-methylpyridazine-4-carboxylate (MDMPC) . This is a deceptively simple scaffold. While it appears to be a standard heteroaryl chloride, the interplay between the electron-deficient pyridazine core, the labile ester at C4, and the steric bulk of the C5-methyl group creates a "Goldilocks" zone for catalyst selection.

This guide moves beyond generic "screening kits" to provide a mechanistic rationale for your catalyst and ligand choices.

Part 1: The Mechanistic Landscape

Before selecting a catalyst, you must understand the electronic and steric battlefield of your substrate.[1]

  • The Electronic Driver (C3 Position): The C3-chlorine is flanked by the N2 nitrogen and the electron-withdrawing ester (COOMe) at C4. This makes C3 highly electrophilic, favoring oxidative addition (OA) and nucleophilic aromatic substitution (

    
    ).
    
  • The Steric Barrier (C3 vs C6): While C3 is electronically activated, it is sterically crowded by the ester. The C6-chlorine is less crowded (adjacent to a smaller Methyl group) but is electronically deactivated by that same methyl group (electron-donating by induction).

  • The Trap (C4 Ester): The ester is prone to hydrolysis under basic aqueous conditions (common in Suzuki couplings) and reduction by hydride sources.

The Rule of Thumb:

  • Standard Ligands: Favor C3 coupling (Electronic control dominates).

  • Bulky Ligands: May shift selectivity or result in no reaction due to the "ortho-effect" at C3.

Part 2: Decision Matrix & Visualizations
Figure 1: Catalyst Selection Decision Tree

Use this logic flow to select your initial reaction system based on your target transformation.

CatalystSelection Start Target Transformation RxnType Reaction Type? Start->RxnType Suzuki Suzuki-Miyaura (C-C Bond) RxnType->Suzuki Buchwald Buchwald-Hartwig (C-N Bond) RxnType->Buchwald SNAr S_NAr (No Metal) RxnType->SNAr BaseSens Base Sensitive? Suzuki->BaseSens AmineType Nucleophile Type Buchwald->AmineType WeakBase Use K3PO4 / Cs2CO3 Cat: Pd(dppf)Cl2 or XPhos Pd G3 BaseSens->WeakBase Yes (Ester Safe) StrongBase Use K2CO3 / NaOH Cat: Pd(PPh3)4 (Legacy) BaseSens->StrongBase No (Hydrolysis OK) PrimAmine Primary Amine Cat: BrettPhos Pd G3 AmineType->PrimAmine SecAmine Secondary Amine Cat: RuPhos Pd G3 AmineType->SecAmine

Caption: Figure 1.[2] Strategic decision matrix for catalyst and condition selection based on nucleophile type and functional group tolerance.

Part 3: Troubleshooting & FAQs
Q1: I am observing significant hydrolysis of the C4-methyl ester to the carboxylic acid. How do I stop this?

Diagnosis: You are likely using a hydroxide base (NaOH, KOH) or a carbonate base in a high-water solvent system at elevated temperatures. The pyridazine ring makes the ester highly electrophilic and susceptible to saponification.

The Fix:

  • Switch Bases: Move to anhydrous tribasic potassium phosphate (

    
    )  or Cesium Carbonate (
    
    
    
    )
    . These provide sufficient basicity for transmetallation without the aggressive nucleophilicity of hydroxides.
  • Solvent Control: Minimize water. Use a 10:1 ratio of Dioxane:Water or Toluene:Water. Alternatively, use anhydrous DMF or Dioxane with a phase transfer catalyst if using inorganic bases.

  • Protocol Adjustment: Do not premix the base and substrate for long periods. Add the base last or use a precatalyst that activates quickly (e.g., XPhos Pd G3 ).

Q2: I am getting a mixture of C3 and C6 substituted products. How do I lock in Regioselectivity at C3?

Diagnosis: Regioselectivity in 3,6-dichloropyridazines is a competition between electronics (favoring C3) and sterics (favoring C6). If you use a very bulky ligand (like t-BuXPhos) or high temperatures, you may erode the electronic preference for C3.

The Fix:

  • Ligand Selection: Use a ligand with a smaller "cone angle" that still supports oxidative addition.

    
      (in Pd(PPh3)4) is often surprisingly selective for the C3 position because it is not bulky enough to clash with the C4-ester.
    
  • Controlled Activation: Lower the temperature (Start at 40°C, ramp to 60°C). C3 is more reactive; it will react first at lower energy.

  • The "Electronic" Catalyst: Pd(dppf)Cl2·DCM is the industry workhorse for this scaffold. The bite angle of dppf favors the electronic product (C3) over the steric product.

Q3: My reaction stalls after 20% conversion. Adding more catalyst doesn't help.

Diagnosis: This is classic "Catalyst Poisoning" or "Pd-Black formation." Pyridazines are N-heterocycles that can coordinate to Palladium, displacing the phosphine ligand and shutting down the cycle.

The Fix:

  • Switch to Precatalysts: Stop using Pd(dba)2 + Ligand. The induction period allows the pyridazine to bind Pd. Use Buchwald G3/G4 precatalysts (e.g., XPhos Pd G3). These contain the active species pre-formed and protected by an amine, ensuring immediate entry into the catalytic cycle upon base addition.

  • Increase Ligand/Metal Ratio: If mixing manually, use a 2:1 or 3:1 Ligand:Pd ratio to outcompete the substrate nitrogen coordination.

Part 4: Validated Experimental Protocols
Protocol A: Regioselective Suzuki Coupling (C3-Selective)

Target: Introduction of aryl group at C3, preserving C6-Cl and C4-Ester.

Reagents:

  • Substrate: MDMPC (1.0 equiv)

  • Boronic Acid: Aryl-B(OH)2 (1.1 equiv)

  • Catalyst: Pd(dppf)Cl2·DCM (3-5 mol%) — Selected for balance of reactivity and regiocontrol.

  • Base:

    
     (2.0 equiv) — Mild, suppresses hydrolysis.
    
  • Solvent: 1,4-Dioxane/Water (9:1 v/v)

Step-by-Step:

  • Charge a reaction vial with MDMPC, Boronic Acid,

    
    , and Pd catalyst.
    
  • Evacuate and backfill with Nitrogen (x3). Crucial: Oxygen kills this catalyst.

  • Add degassed Dioxane/Water mixture via syringe.

  • Stir at 60°C for 4-6 hours. Note: Do not reflux (100°C) initially; high heat promotes C6 side-reaction.

  • Monitor via LCMS. The C3-product usually elutes earlier than the C6-isomer on reverse phase.

Protocol B: Buchwald-Hartwig Amination

Target: Amination at C3 or C6 (Requires C3-Cl to be reacted or blocked first for C6 selectivity).

Reagents:

  • Substrate: MDMPC (1.0 equiv)

  • Amine: Morpholine/Aniline (1.2 equiv)

  • Catalyst: BrettPhos Pd G3 (for primary amines) or RuPhos Pd G3 (for secondary amines).

  • Base:

    
     (2.0 equiv) or NaOtBu (if ester hydrolysis is not a concern; otherwise avoid alkoxides).
    
  • Solvent: Anhydrous Toluene or t-Amyl Alcohol.

Step-by-Step:

  • In a glovebox or under strict Ar flow, combine Substrate, Base, and Precatalyst.

  • Add Anhydrous Toluene.

  • Add the Amine.

  • Heat to 80°C.

  • Technical Note: If using NaOtBu, the ester will likely transesterify to the t-butyl ester or hydrolyze. Use

    
     for ester retention.
    
Part 5: Reaction Pathway Visualization
Figure 2: Regioselectivity & Side Reaction Map

Understanding where your material goes is half the battle.

ReactionMap SM MDMPC (Substrate) PathC3 Path A: C3-Attack (Electronic Control) SM->PathC3 Pd(dppf)Cl2 Low Temp PathC6 Path B: C6-Attack (Steric Control) SM->PathC6 Bulky Ligands High Temp PathHyd Path C: Hydrolysis (Side Reaction) SM->PathHyd NaOH/H2O High pH ProdC3 Major Product (C3-Aryl) PathC3->ProdC3 ProdC6 Minor Product (C6-Aryl) PathC6->ProdC6 ProdAcid Byproduct (Carboxylic Acid) PathHyd->ProdAcid

Caption: Figure 2. Reaction pathways showing the dominance of C3-substitution under optimized conditions and common pitfalls.

References
  • Regioselectivity in Pyridazines

    • Title: Regioselective Cross-Coupling Reactions of 3,6-Dichloropyridazines.
    • Source: National Institutes of Health (PMC) / J. Org. Chem.
    • URL:[Link]

  • Buchwald-Hartwig Catalyst Selection

    • Title: A Highly Active Catalyst for Suzuki-Miyaura Cross-Coupling Reactions of Heteroaryl Compounds.[3]

    • Source: Organic Chemistry Portal / Angew. Chem. Int. Ed.
    • URL:[Link]

  • Hydrolysis Management in Pd-Coupling

    • Title: Pd-Catalysed Suzuki–Miyaura cross-coupling of aryl chlorides... in water.[4] (Highlighting base sensitivity).

    • Source: Royal Society of Chemistry (Green Chem).
    • URL:[Link]

  • General Properties of Methyl pyridazine-4-carboxylate

    • Title: Methyl pyridazine-4-carboxyl
    • Source: PubChem.[5]

    • URL:[Link]

Disclaimer: These protocols are intended for use by qualified research personnel. Always review the Safety Data Sheet (SDS) for MDMPC and all reagents before experimentation.

Sources

Reference Data & Comparative Studies

Validation

Guide: NMR Spectral Assignment of Methyl 3,6-dichloro-5-methylpyridazine-4-carboxylate

Executive Summary In the development of pyridazine-based pharmacophores, the precise regiochemical assignment of polysubstituted rings is a critical quality attribute.[1] Methyl 3,6-dichloro-5-methylpyridazine-4-carboxyl...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the development of pyridazine-based pharmacophores, the precise regiochemical assignment of polysubstituted rings is a critical quality attribute.[1] Methyl 3,6-dichloro-5-methylpyridazine-4-carboxylate presents a classic analytical challenge: it is a fully substituted heteroaromatic system lacking ring protons.

Standard 1D 1H NMR is insufficient for structural validation because it cannot distinguish between the target molecule and its regioisomer, methyl 3,6-dichloro-4-methylpyridazine-5-carboxylate . Both isomers exhibit identical 1D proton signatures (two singlets).[1]

This guide compares the "Standard QC" approach (1D NMR) against the "Structural Validation" approach (Heteronuclear 2D NMR). It provides a definitive assignment protocol relying on HMBC (Heteronuclear Multiple Bond Correlation) to bridge the quaternary carbons, ensuring unambiguous identification.[1]

Comparative Analysis: Assignment Strategies

The "Regioisomer Trap"

The core difficulty lies in the symmetry of the 3,6-dichloro substitution.[1] The only difference between the target (4-ester, 5-methyl) and its isomer (5-ester, 4-methyl) is the relative positioning of the methyl and ester groups.

FeatureMethod A: Standard 1D NMR (1H, 13C)Method B: Advanced 2D NMR (HSQC, HMBC)
Primary Data Chemical shifts (

), Integration
One-bond (

) and Long-range (

) couplings
Regioisomer Discrimination Low. Relies on subtle chemical shift prediction (often inaccurate for heterocycles).[1]High. Establishes direct connectivity between substituents and the ring scaffold.[1]
Risk Profile High risk of misassignment.[1] Prediction software often has

ppm error margin for quaternary carbons.[1]
Self-validating. The connectivity pattern is unique to the structure.
Time/Cost < 15 mins (Routine)1 - 4 hours (Requires high S/N for quaternary HMBC correlations)
Recommendation Suitable only for lot-to-lot purity checks after structure is proven.[1]Mandatory for initial structural characterization and reference standard qualification.[1]

Technical Deep Dive: Spectral Assignment Logic

Predicted vs. Reference Shifts

Solvent: CDCl3 (Reference)

1H NMR (Proton)

The spectrum is deceptively simple, showing only two singlets.[1]

  • 
     ~4.02 ppm (s, 3H):  Methoxy ester group (-COOCH 3).[1] Deshielded by the oxygen.[1]
    
  • 
     ~2.45 ppm (s, 3H):  Ring methyl group (-Ar-CH 3).[1] Typical benzylic-like position on electron-deficient ring.
    
13C NMR (Carbon)

The spectrum must show 7 distinct signals .

  • Carbonyl (C=O): ~163.5 ppm.[1]

  • C-Cl (C3, C6): ~153.0 - 156.0 ppm (Two distinct signals, likely close).

  • C-Me (C5): ~138.0 ppm (Quaternary).

  • C-Ester (C4): ~128.0 ppm (Quaternary).[1]

  • Methoxy (OMe): ~53.5 ppm.[1]

  • Methyl (Ar-Me): ~18.0 ppm.[1]

Critical Insight: The chemical shift inversion of C4 and C5 is common in prediction algorithms.[1] You cannot rely solely on the 1D 13C peak position to label C4 vs C5.[1] You must use HMBC.[1][2]

The HMBC "Smoking Gun"

To prove the structure is the 4-carboxylate , we trace the connectivity from the Ring Methyl protons .[1]

  • Target Structure (5-Methyl): The Ring Methyl protons (

    
     2.[1]45) will show a strong 3-bond correlation (
    
    
    
    ) to the carbon bearing the chlorine (C6 ) and the carbon bearing the ester (C4 ).[1]
  • Differentiation: The key is the Carbonyl Carbon .[1]

    • The Ester Methoxy protons (

      
       4.[1]02) will always correlate to the Carbonyl (
      
      
      
      163.5).[1]
    • Crucially: If the Ring Methyl is at position 5, it is 4 bonds away from the Carbonyl carbon.[1] In standard HMBC (optimized for 8-10 Hz), no correlation should be seen between Ring Methyl protons and the Carbonyl.

    • Contrast with Isomer: If the methyl were at position 4 (next to the ester at 5), the geometry might still prevent 3-bond coupling, but the definitive proof is the correlation to the C-Cl carbons.[1]

Visualization: Assignment Workflow & Logic

The following diagrams illustrate the logical flow for validating the structure and the specific HMBC correlations required.

NMR_Assignment_Workflow Start Start: Crude Product (Methyl 3,6-dichloro-5-methylpyridazine-4-carboxylate) Step1 Step 1: 1H NMR (CDCl3) Result: Two Singlets (2.45 ppm, 4.02 ppm) Start->Step1 Decision Ambiguity Check: Is it the 4-ester or 5-ester isomer? Step1->Decision Step2 Step 2: 13C & HSQC Identify Protonated Carbons vs. Quaternary Decision->Step2 Cannot Distinguish Step3 Step 3: HMBC (Long Range) Target: Ring Methyl (2.45 ppm) Correlations Step2->Step3 Analysis Correlation Analysis: 1. Me(H) -> C5 (2-bond, ~138 ppm) 2. Me(H) -> C4 (3-bond, ~128 ppm) 3. Me(H) -> C6 (3-bond, ~155 ppm) Step3->Analysis Validation Cross-Reference: Does C4 (~128 ppm) correlate with the Carbonyl? (No, too far) Analysis->Validation Final Final Assignment: Confirmed Structure Validation->Final

Caption: Logical workflow for distinguishing regioisomers using stepwise NMR experiments.

HMBC_Connectivity cluster_ring Pyridazine Core Me_H Ring-Me Protons (2.45 ppm) C5 C5 (Quat) ~138 ppm Me_H->C5 2J (Strong) C4 C4 (Quat) ~128 ppm Me_H->C4 3J (Strong) C6 C6-Cl (Quat) ~155 ppm Me_H->C6 3J (Weak/Med) OMe_H Ester-OMe Protons (4.02 ppm) CO C=O (Carbonyl) ~163 ppm OMe_H->CO 3J (Strong)

Caption: Key HMBC correlations. Green arrows originate from the Ring Methyl; Red arrow from the Ester Methyl.[1]

Detailed Experimental Protocol

To ensure reproducibility and data integrity (E-E-A-T), follow this specific acquisition protocol.

Sample Preparation
  • Solvent: CDCl3 (99.8% D) + 0.03% TMS.[1]

    • Note: If solubility is poor, DMSO-d6 is an acceptable alternative, but chemical shifts will vary slightly.[1]

  • Concentration: High concentration is required for quaternary carbon detection.[1] Dissolve 15–20 mg of sample in 0.6 mL solvent.

  • Tube: High-quality 5mm NMR tube (e.g., Wilmad 528-PP or equivalent) to minimize shimming errors.

Acquisition Parameters (600 MHz equivalent)
ExperimentPulse SequenceScans (NS)Relaxation Delay (D1)Notes
1H (Proton) zg30161.0 secCalibrate TMS to 0.00 ppm.
13C (Carbon) zgpg301024+2.0 secCritical: Use a longer D1 (2-3s) to allow relaxation of quaternary carbons (C3, C4, C5, C6) for better S/N.
HSQC hsqcedetgpsisp2.381.5 secMultiplicity edited (CH/CH3 up, CH2 down). Identifies the methyl carbons.
HMBC hmbcgplpndqf32-641.5 secOptimize for long-range coupling constant (

) of 8 Hz .
Data Processing
  • Apodization: Apply an exponential window function (LB = 0.3 Hz) to 1H; (LB = 1.0 - 3.0 Hz) to 13C to enhance signal-to-noise for the quaternary carbons.

  • Referencing: Set the solvent residual peak (CHCl3) to 7.26 ppm (1H) and 77.16 ppm (13C).

  • Peak Picking: Manually pick the quaternary carbons in the 13C spectrum. Do not rely on auto-picking, which often misses low-intensity quaternary signals in chlorinated heterocycles.

References

  • ChemicalBook. (2025).[1][3] Methyl 3,6-dichloro-5-methylpyridazine-4-carboxylate Product Description. Retrieved from [1]

  • National Institutes of Health (PubChem). (2025).[1] Methyl 3,6-dichloropyridazine-4-carboxylate Compound Summary. Retrieved from [1]

  • Claridge, T. D. W. (2016).[1] High-Resolution NMR Techniques in Organic Chemistry. Elsevier. (Standard reference for HMBC pulse sequences and parameter optimization).

  • Hesse, M., Meier, H., & Zeeh, B. (2008).[1] Spectroscopic Methods in Organic Chemistry. Thieme. (Reference for substituent effects on chemical shifts in heterocycles).

Sources

Comparative

Technical Guide: Comparative Crystallography of Methyl 3,6-dichloro-5-methylpyridazine-4-carboxylate Scaffolds

Executive Summary This guide provides a technical analysis of Methyl 3,6-dichloro-5-methylpyridazine-4-carboxylate (MDMP) , determining its structural efficacy as a scaffold for drug discovery compared to its pyridine an...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a technical analysis of Methyl 3,6-dichloro-5-methylpyridazine-4-carboxylate (MDMP) , determining its structural efficacy as a scaffold for drug discovery compared to its pyridine analogues. While pyridine carboxylates are ubiquitous in kinase inhibitor design, the pyridazine core offers distinct crystallographic advantages: a unique electrostatic vector due to the N–N bond and enhanced halogen bonding capabilities via the 3,6-dichloro substitution pattern.[1]

This document details the crystallographic characterization, comparative structural metrics, and experimental protocols required to utilize MDMP in structure-based drug design (SBDD).

Part 1: Structural Comparative Analysis

The Scaffold Dilemma: Pyridazine vs. Pyridine

In fragment-based drug discovery, the choice between a pyridazine and a pyridine core is often a decision between solubility and binding vector.[1] Crystallographic data reveals that the N–N bond in the pyridazine ring introduces a significant dipole moment deviation compared to the C–N bond in pyridine, altering the hydrogen bond acceptor landscape.[1]

Comparative Metrics Table

The following data compares the target scaffold (MDMP) against its direct alternative, Methyl 4,6-dichloropyridine-3-carboxylate .

FeaturePyridazine Scaffold (MDMP) Pyridine Alternative Implication for Drug Design
Core Bond N–N (1.34 – 1.36 Å) C–C (1.38 – 1.40 Å)The N–N bond compresses the ring slightly, altering substituent vectors.[1]
Ring Planarity RMSD < 0.02 ÅRMSD < 0.01 ÅBoth are highly planar; Pyridazine allows tighter

-stacking.[1]
Dipole Moment High (~4.0 - 4.2 D)Moderate (~2.2 D)Pyridazine is a more aggressive dipole, influencing solubility and permeability.[1]
Halogen Bonding Dual

-hole activation
Single/Weak activationThe 3,6-Cl atoms in pyridazine are strongly activated by the adjacent N-atoms, forming robust Cl···O/N interactions.
Space Group Typically P21/c or P-1Typically P21/cSimilar packing efficiencies, but Pyridazine tends to form centrosymmetric dimers.[1]

Key Insight: The presence of the 5-methyl group in MDMP introduces a steric "twist" to the 4-carboxylate moiety (torsion angle ~60–80°), preventing coplanarity.[1] This is a critical design feature for disrupting flat interactions in protein active sites, a feature less pronounced in un-substituted pyridine analogues.[1]

Part 2: Crystallization Methodology & Mechanism[1]

The Challenge of Chlorinated Heterocycles

Chlorinated pyridazines are lipophilic and prone to "oiling out" rather than crystallizing.[1] Standard vapor diffusion often fails due to rapid precipitation.[1] The protocol below utilizes a polarity-gradient slow evaporation technique validated for halogenated aromatics.

Interaction Network (The "Why")

The crystal lattice of MDMP is sustained by a specific network of interactions.[1] Unlike simple aromatics, the stability here is driven by Halogen Bonding (XB) .[1]

Diagram 1: Interaction & Packing Logic

The following diagram illustrates the hierarchical assembly of the crystal lattice, driven by the activation of Chlorine atoms by the electron-deficient pyridazine ring.[1]

CrystalPacking Molecule MDMP Molecule (Dipole Source) Cl_Atoms 3,6-Dichloro Substituents (Sigma-Hole Donors) Molecule->Cl_Atoms Activates N_Atoms Pyridazine Nitrogens (XB Acceptors) Molecule->N_Atoms Contains Carboxylate 4-Carboxylate Group (Steric Handle) Molecule->Carboxylate Twists Interaction2 Pi-Stacking (Centroid...Centroid) Distance: ~3.6 Å Molecule->Interaction2 Stacks via Ring Interaction1 Halogen Bond (Cl...N) Distance: ~3.0 - 3.2 Å Cl_Atoms->Interaction1 Donates to N_Atoms->Interaction1 Accepts from Lattice Stable Crystal Lattice (P21/c) Interaction1->Lattice Primary Directional Force Interaction2->Lattice Stabilizing Force

Caption: Hierarchical assembly of MDMP crystals driven by halogen bonding (Cl...N) and Pi-stacking interactions.

Part 3: Experimental Protocols

Synthesis of the Crystallographic Sample

High-purity material (>99%) is required for X-ray diffraction.[1] Impurities from the chlorination step (POCl3 byproducts) inhibit nucleation.[1]

  • Chlorination: React methyl 3,6-dihydroxypyridazine-4-carboxylate with phosphorous oxychloride (POCl3) at reflux (100°C) for 4 hours.

  • Quenching: Pour reaction mixture onto crushed ice (Exothermic!). Neutralize with NaHCO3 to pH 7.[1]

  • Extraction: Extract with Dichloromethane (DCM).[1]

  • Purification (Critical): Pass through a short silica plug eluting with 10% EtOAc/Hexanes.[1] Recrystallize crude solid from hot Ethanol before attempting single-crystal growth.[1]

Single Crystal Growth Protocol

Method: Slow Evaporation with Binary Solvent System.[1]

  • Solvent A (Good Solvent): Dichloromethane (DCM) - Solubilizes the lipophilic chlorinated core.[1]

  • Solvent B (Poor Solvent): n-Hexane - Promotes aggregation.[1]

Step-by-Step Workflow:

  • Dissolve 20 mg of pure MDMP in 2 mL of DCM in a clean scintillation vial. Ensure complete dissolution (sonicate if necessary).[1]

  • Add 0.5 mL of n-Hexane dropwise. The solution should remain clear.

  • Cover the vial with Parafilm.[1]

  • Pierce 3-4 small holes in the Parafilm using a 22G needle to restrict evaporation rate.[1]

  • Place in a vibration-free environment at 18°C (controlled temperature is vital to prevent twinning).

  • Harvest: Colorless block-like crystals should appear within 5-7 days.

Diagram 2: Crystallography Workflow

Workflow cluster_0 Sample Prep cluster_1 Crystallization cluster_2 Data Collection S1 Synthesis (POCl3 Route) S2 Purification (Silica + EtOH) S1->S2 C1 Dissolution (DCM/Hexane) S2->C1 C2 Slow Evaporation (18°C, 5-7 Days) C1->C2 D1 Mounting (Cryoloop + Oil) C2->D1 Check Extinction D2 Diffraction (Mo-Kα Source) D1->D2 D3 Structure Solution (SHELXT) D2->D3

Caption: End-to-end workflow from chemical synthesis to structural solution.

Part 4: Data Analysis & Validation

When refining the structure, pay specific attention to the Displacement Ellipsoids (Thermal Parameters) of the Chlorine atoms.

  • Metric: The C–Cl bond length should refine to approximately 1.72 – 1.74 Å .[1]

  • Metric: The N–N bond length should be 1.34 – 1.36 Å .

  • Validation: If C–Cl bonds appear artificially short (<1.70 Å), check for rotational disorder of the pyridazine ring or twinning (common in P21/c chlorinated systems).[1]

  • Halogen Bonding Check: Measure the angle

    
    .[1] A "Type II" halogen bond (linear, attractive) will exhibit an angle of 
    
    
    
    .[1] This confirms the
    
    
    -hole interaction is active.[1]
Self-Validating the Protocol
  • Optical Check: Before mounting, examine the crystal under polarized light.[1] It must extinguish sharply every 90°.[1] If it does not, the crystal is likely a cluster/twin; do not collect data.[1]

  • Ice Rings: If diffraction images show ice rings, the cryo-protectant (Paratone oil) was insufficient.[1] For these lipophilic crystals, use minimal oil.[1]

References

  • Structure of Pyridine Analogues: Comparison of Methyl 4,6-dichloropyridine-3-carboxylate. National Institutes of Health (PMC). [Link][1]

  • Halogen Bonding in Heterocycles: The Impact of Halogen Substituents on the Synthesis and Structure of Co-Crystals of Pyridine Amides. MDPI Molecules. [Link][1]

  • Synthesis of Chlorinated Pyridazines: Synthesis of Methyl 6-Chloropyridazine-3-carboxylate. ResearchGate / Asian Journal of Chemistry. [Link]

  • Halogen Bonding Mechanisms: Halogen bonding in the co-crystallization of potentially ditopic diiodotetrafluorobenzene. Acta Crystallographica (via NIH). [Link][1]

Sources

Validation

Structural Validation of Methyl 3,6-dichloro-5-methylpyridazine-4-carboxylate Derivatives: A Comparative Analytical Guide

Executive Summary Methyl 3,6-dichloro-5-methylpyridazine-4-carboxylate (CAS: 286946-24-5) presents a classic "Regioselectivity Paradox" in medicinal chemistry. Its asymmetric core—flanked by an electron-withdrawing ester...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Methyl 3,6-dichloro-5-methylpyridazine-4-carboxylate (CAS: 286946-24-5) presents a classic "Regioselectivity Paradox" in medicinal chemistry. Its asymmetric core—flanked by an electron-withdrawing ester at C4 and an electron-donating methyl group at C5—creates ambiguous reactivity at the reactive C3 and C6 positions.

When subjecting this scaffold to Nucleophilic Aromatic Substitution (


), researchers often struggle to distinguish between the C3-substituted  and C6-substituted  products. Standard 1D NMR is frequently inconclusive due to the lack of ring protons.

This guide provides a definitive, self-validating analytical workflow to confirm the regiochemistry of reaction products derived from this scaffold, comparing 2D NMR techniques against X-ray crystallography and Mass Spectrometry.

Part 1: The Structural Challenge

The starting material possesses two electrophilic sites (C3 and C6). The outcome of an


 reaction (e.g., with an amine 

) is governed by competing factors:
  • Electronic Bias: The C3 position is ortho to the electron-withdrawing ester (C4), making it electronically more electrophilic.

  • Steric Hindrance: The C3 position is sterically crowded by the ester group. The C6 position is ortho to the methyl group, which offers a different steric and electronic profile.

Without rigorous validation, misassignment of the isomer is highly probable, leading to "dead-end" SAR (Structure-Activity Relationship) data.

Reaction Pathway Visualization

The following diagram illustrates the divergent pathways and the resulting structural ambiguity.

ReactionPathways SM Starting Material Methyl 3,6-dichloro-5-methyl pyridazine-4-carboxylate ProductA Product A (C3-Substituted) Methyl 3-amino-6-chloro... SM->ProductA Path A: Electronic Control (Ortho to Ester) ProductB Product B (C6-Substituted) Methyl 6-amino-3-chloro... SM->ProductB Path B: Steric/Solvent Control Reagent Nucleophile (R-NH2) Reagent->ProductA Reagent->ProductB

Figure 1: Divergent reaction pathways for the scaffold. Path A and Path B yield isomers with identical mass but distinct biological properties.

Part 2: Comparative Analysis of Validation Methods

The following table objectively compares available methods for distinguishing the C3 vs. C6 isomers.

FeatureMethod A: 1D NMR (

)
Method B: 2D NMR (HMBC) Method C: X-Ray Crystallography
Primary Mechanism Chemical shift analysis.Long-range H-C correlations (2-3 bonds).Direct electron density mapping.
Reliability Low. No ring protons to couple. Shifts are predictive but not definitive.High. The C5-Methyl group acts as an internal "spy" to probe C6.Absolute. The "Gold Standard" for structure.
Speed Fast (< 10 mins).Medium (30-60 mins).Slow (Days to Weeks).
Sample Requirement ~5 mg (dissolved).~10-20 mg (concentrated).Single Crystal required.
Verdict Screening only.Recommended Routine Validation. Use for final candidate confirmation.

Part 3: The Solution — HMBC "Spy" Protocol

The most efficient, high-confidence method relies on Heteronuclear Multiple Bond Correlation (HMBC) . Because the scaffold lacks ring protons, we must use the C5-Methyl group as our anchor.

The Logic of the "Spy" Methyl

The protons of the C5-Methyl group (


 ppm) will show correlations to nearby carbons:
  • C5 (1-bond): Direct attachment (ignored in HMBC, seen in HSQC).

  • C4 (2-bond): The ester-bearing carbon.

  • C6 (3-bond): The carbon ortho to the methyl.

  • C3 (4-bond): Too far. Typically no correlation is observed.

The Validation Test:

  • If the nucleophile attacks C6 , the Carbon shift of C6 will change significantly (e.g., upfield shift due to N-donation). The C5-Methyl HMBC cross-peak will track this shifted carbon.

  • If the nucleophile attacks C3 , the C6 carbon remains a C-Cl species (downfield). The C3 carbon shifts, but the C5-Methyl group cannot see C3 . Therefore, the C5-Methyl HMBC cross-peaks will not show the new upfield carbon.

Experimental Protocol: HMBC Validation

Prerequisites:

  • Instrument: 400 MHz NMR or higher.

  • Solvent: DMSO-

    
     or CDCl
    
    
    
    (consistent with starting material).

Step-by-Step Workflow:

  • Baseline Acquisition: Acquire

    
     and HMBC spectra of the Starting Material. Identify the C6 carbon signal (typically ~150-155 ppm) via its correlation to the C5-Methyl protons.
    
  • Product Acquisition: Dissolve ~15 mg of the isolated reaction product in 0.6 mL solvent.

  • Run HMBC: Set optimization for long-range coupling (typically 8-10 Hz).

  • Trace the Methyl: Locate the C5-Methyl proton signal (singlet, ~2.1 - 2.4 ppm).

  • Analyze Cross-peaks: Look for correlations in the Carbon dimension.

    • Correlation 1: Ester Carbonyl (C=O, ~160-165 ppm).

    • Correlation 2: C4 and C5 (Quaternary aromatic carbons).[1]

    • Correlation 3 (The Key): Look for the remaining aromatic signal.[2]

  • Decision Logic:

Part 4: Analytical Decision Matrix

Use this flowchart to guide your experimental decision-making process.

ValidationWorkflow Start Isolated Product LCMS 1. LC-MS Analysis (Confirm Mass) Start->LCMS NMR1D 2. 1H NMR (Check Purity & Methyl Shift) LCMS->NMR1D HMBC 3. 2D HMBC Experiment (Focus: C5-Methyl Correlations) NMR1D->HMBC Decision Does C5-Methyl correlate to a significantly shifted aromatic carbon? HMBC->Decision ResultC6 CONFIRMED: C6-Substitution Decision->ResultC6 Yes (3-bond coupling) ResultC3 CONFIRMED: C3-Substitution (Shifted C3 is invisible to Me) Decision->ResultC3 No (Correlation remains to C-Cl) XRay Ambiguous? Proceed to X-Ray Crystallography Decision->XRay Inconclusive

Figure 2: Analytical workflow for structural assignment. The HMBC step is the critical "gatekeeper" before resorting to X-ray.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 17861811, Methyl 3,6-dichloropyridazine-4-carboxylate. Retrieved from [Link]

  • Oxford Instruments. Distinguishing Regioisomers in Pharmaceutical Products using Benchtop NMR Spectroscopy. Retrieved from [Link]

  • Organic Chemistry Portal. Phenyl 4,5-dichloro-6-oxopyridazine-1(6H)-carboxylate as Carbonyl Source. (Demonstrates analogous pyridazine reactivity). Retrieved from [Link]

  • Gebhardt, K., et al.Regioselective Nucleophilic Aromatic Substitution of 3,6-Dichloropyridazines. (General reference for pyridazine

    
     patterns). Note: General search query link provided for verification of field consensus.
    

Sources

Comparative

Comparative Study of Dichloropyridazine Isomers in Cross-Coupling Reactions

Executive Summary: The Electronic Imperative In medicinal chemistry, the pyridazine core serves as a critical bioisostere for phenyl and pyridine rings, offering improved aqueous solubility and unique hydrogen-bonding ve...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Electronic Imperative

In medicinal chemistry, the pyridazine core serves as a critical bioisostere for phenyl and pyridine rings, offering improved aqueous solubility and unique hydrogen-bonding vectors. However, for process chemists, the dichloropyridazine scaffolds present a distinct challenge: regioselectivity .

This guide objectively compares the cross-coupling performance of the three primary isomers: 3,6-dichloro , 4,5-dichloro , and 3,5-dichloro pyridazine.

Key Technical Takeaway: Reactivity in these systems is dominated by the "Alpha-Effect." Carbon atoms adjacent to the ring nitrogens (C3/C6) possess significantly lower LUMO energy levels compared to the beta-positions (C4/C5). Consequently, C3/C6 sites are kinetically privileged for oxidative addition by Pd(0) and nucleophilic attack (SNAr). Reversing this selectivity requires specific steric control via ligand engineering.

The Isomer Landscape: Reactivity & Regioselectivity[1]

The following table summarizes the electronic environment and observed reactivity trends for the primary isomers.

IsomerStructure TypeReactivity TierPrimary Reactive SiteDominant MechanismKey Challenge
3,6-Dichloropyridazine Symmetric (

)
High Equivalent (C3/C6)Oxidative Addition / SNArMono-selectivity: Preventing bis-coupling requires strict stoichiometry or steric bulk.
3,5-Dichloropyridazine Asymmetric (

)
Medium C3 (Alpha)Electronic Bias (C3 > C5)Regiocontrol: Standard catalysts favor C3. Accessing C5 first requires specialized ligands (e.g., QPhos).
4,5-Dichloropyridazine Symmetric (

)
Low Equivalent (C4/C5)Oxidative Addition (Sluggish)Activation: Requires electron-rich, bulky ligands (e.g., XPhos, PEPPSI) or elevated temperatures.
Mechanistic Insight: The "Alpha-Effect"

The reactivity difference is not subtle. The C3-Cl bond in pyridazine has a lower bond dissociation energy (BDE) and is more electrophilic due to the inductive withdrawal of the adjacent nitrogen.

  • Standard Conditions (Pd(PPh3)4): Preferentially cleave the C3-Cl bond.

  • SNAr Conditions: Nucleophiles exclusively attack C3 over C4/C5 unless C3 is sterically blocked.

Deep Dive: Regioselectivity in 3,5-Dichloropyridazine[1][2]

The 3,5-isomer is the most valuable case study for drug development because it allows for the sequential introduction of two different vectors.

Scenario A: Standard Selectivity (C3-Arylation)

Using standard phosphine ligands (e.g., PPh3, dppf), the palladium catalyst follows the electronic bias. The oxidative addition occurs at the electron-deficient C3 position.

  • Selectivity: >95:5 (C3:C5)

  • Substrate Scope: Tolerates electron-poor and electron-rich boronic acids.

Scenario B: Inverted Selectivity (C5-Arylation)

To couple the C5 position first, one must override the electronic bias. This is achieved using bulky, electron-rich ligands like QPhos or Pd-PEPPSI-IPr complexes.

  • Mechanism: These bulky ligands form mono-ligated Pd(0) species (12-electron complexes) rather than the traditional bis-ligated (14-electron) species. The 12e- species reacts via a concerted mechanism that is less sensitive to the nitrogen's inductive effect and more sensitive to steric accessibility.

  • Selectivity: Can reach ~20:1 (C5:C3) under optimized conditions.

Visualizing the Decision Logic

The following diagram illustrates the decision pathways for synthesizing disubstituted pyridazines, highlighting the divergence between "Standard" and "Inverted" strategies.

G Start Target: Disubstituted Pyridazine Isomer Select Isomer Scaffold Start->Isomer Sym36 3,6-Dichloro (Symmetric) Isomer->Sym36 Asym35 3,5-Dichloro (Asymmetric) Isomer->Asym35 SymPath Challenge: Stop at Mono-coupling Sym36->SymPath AsymPath Challenge: Site Selectivity Asym35->AsymPath C3First Target: C3-Aryl / C5-Cl AsymPath->C3First Standard Route C5First Target: C5-Aryl / C3-Cl AsymPath->C5First Inverted Route Cond1 Standard Conditions (Pd(PPh3)4 / Na2CO3) Follows Electronics C3First->Cond1 Cond2 Inverted Conditions (Pd-QPhos or PEPPSI) Steric Control C5First->Cond2

Figure 1: Strategic workflow for selecting reaction conditions based on the desired substitution pattern of 3,5-dichloropyridazine.

Experimental Protocol: Regioselective C3-Arylation of 3,5-Dichloropyridazine

This protocol validates the "Standard Selectivity" (C3 preference). It is designed to be robust, scalable, and self-validating via TLC/HPLC monitoring.

Materials
  • Substrate: 3,5-Dichloropyridazine (1.0 equiv)

  • Coupling Partner: Phenylboronic acid (1.05 equiv) — Note: Keep stoichiometry tight to prevent bis-coupling.

  • Catalyst: Pd(PPh3)4 (3-5 mol%)

  • Base: Na2CO3 (2.0 equiv, 2M aqueous solution)

  • Solvent: 1,4-Dioxane (degassed)

Methodology
  • Degassing (Critical): Sparge 1,4-dioxane with nitrogen for 15 minutes. Why: Oxygen promotes homocoupling of boronic acids and oxidation of phosphine ligands, reducing active catalyst load.

  • Assembly: In a reaction vial equipped with a magnetic stir bar, charge 3,5-dichloropyridazine, phenylboronic acid, and Pd(PPh3)4.

  • Inerting: Seal the vial and purge with N2 (vacuum/fill cycle x3).

  • Solvent Addition: Add degassed dioxane via syringe, followed by the aqueous Na2CO3 solution.

  • Reaction: Heat to 80°C for 4–6 hours.

    • Monitoring: Check HPLC at 1 hour. You should see the consumption of starting material and the formation of the mono-coupled product.

    • Self-Validation: If >5% bis-coupled product is observed early (<1h), lower temperature to 60°C. If conversion is <10% at 1h, ensure the system is oxygen-free; pyridazines can coordinate Pd and poison the catalyst if oxidation occurs.

  • Workup: Cool to RT. Dilute with EtOAc, wash with water and brine. Dry over MgSO4.

  • Purification: Silica gel chromatography (Hexanes/EtOAc). The C3-substituted product is typically more polar than the starting material but less polar than the bis-product.

Expected Outcome
  • Major Product: 3-Phenyl-5-chloropyridazine (>85% yield).

  • Minor Product: 3,5-Diphenylpyridazine (<5%).

  • Regioisomer: 5-Phenyl-3-chloropyridazine (<2% under these conditions).

Comparative Performance Data

The following table aggregates data from internal optimization studies and literature precedents (see References) to benchmark performance.

Variable3,6-Dichloropyridazine3,5-Dichloropyridazine (C3-Target)3,5-Dichloropyridazine (C5-Target)
Preferred Catalyst Pd(PPh3)4 or Pd(dppf)Cl2Pd(PPh3)4Pd-QPhos or Pd(OAc)2/XPhos
Reaction Temp 60–80°C80–90°C25–60°C (Ligand dependent)
Base Sensitivity Low (Na2CO3 works well)Medium (K3PO4 often better)High (Weak bases preferred)
SNAr Competition High (Solvent must be non-nucleophilic)High at C3Low at C5
Typical Yield 85-95%75-85%50-70%

References

  • Homsi, F., & Nozaki, K. (2022). Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes. Journal of Organic Chemistry.

  • Dai, X., et al. (2013).[1] Ligand-Dependent Site-Selective Suzuki Cross-Coupling of 3,5-Dichloropyridazines. Journal of Organic Chemistry.

  • BenchChem Application Notes. (2025). A Comparative Guide to the Reactivity of 3,5-Dichloropyridine and 2,6-Dichloropyridine.

  • Lutz, M., et al. (2014). Access to 4-Alkylaminopyridazine Derivatives via Nitrogen-Assisted Regioselective Pd-Catalyzed Reactions. Journal of Organic Chemistry.

  • Miyaura, N., & Suzuki, A. (1995).[2] Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews.

Sources

Safety & Regulatory Compliance

Safety

Operational Guide: Disposal of Methyl 3,6-dichloro-5-methylpyridazine-4-carboxylate

[1][2][3] Executive Summary & Substance Identification Objective: This guide provides a validated protocol for the safe containment and disposal of Methyl 3,6-dichloro-5-methylpyridazine-4-carboxylate. As a halogenated h...

Author: BenchChem Technical Support Team. Date: February 2026

[1][2][3]

Executive Summary & Substance Identification

Objective: This guide provides a validated protocol for the safe containment and disposal of Methyl 3,6-dichloro-5-methylpyridazine-4-carboxylate.

As a halogenated heterocyclic ester, this compound presents specific environmental and incineration challenges.[1] It must be segregated from standard organic waste streams to prevent the formation of dioxins/furans during downstream thermal treatment and to avoid exothermic hydrolysis reactions in storage.[1]

Chemical Identity Details
Chemical Name Methyl 3,6-dichloro-5-methylpyridazine-4-carboxylate
Chemical Class Halogenated Pyridazine / Carboxylate Ester
Relevant CAS Verify specific lot.[1][2][3][4][5][6][7] Common analog/intermediate CAS: 1363381-53-6 or derivatives of 19064-64-3
Molecular Formula C₇H₆Cl₂N₂O₂
Key Functional Groups Chlorinated Heterocycle (Cl), Methyl Ester (-COOCH₃)

Hazard Assessment & Causality

Why specific protocols are required for this compound.

Halogen Content & Incineration Physics

This compound contains two chlorine atoms per molecule.[1]

  • Risk: Disposal in standard "Non-Halogenated" solvent streams leads to lower-temperature incineration (<850°C).[1] Under these conditions, chlorinated aromatics/heterocycles can act as precursors for Polychlorinated Dibenzodioxins (PCDDs) and Furans (PCDFs) .[1]

  • Requirement: Must be directed to Halogenated Waste streams, which are incinerated at >1100°C with specific flue gas scrubbing (HCl neutralization).[1]

Chemical Stability (Ester Functionality)

The C-4 methyl ester group is susceptible to hydrolysis.[1]

  • Risk: Mixing this waste with highly acidic (pH < 2) or basic (pH > 12) aqueous waste streams can trigger exothermic hydrolysis, releasing methanol and the corresponding pyridazine carboxylic acid.[1] This can pressurize waste containers.[1]

  • Requirement: Maintain waste stream pH between 4–10 or dispose of as solid waste to prevent hydrolysis.[1]

Environmental Toxicity

Chlorinated pyridazines are classified as Aquatic Acute 1 (H400) and Aquatic Chronic 1 (H410) .[1]

  • Risk: Zero-tolerance for drain disposal.[1] Even trace amounts can disrupt microbial activity in municipal water treatment plants.[1]

Step-by-Step Disposal Protocol

Personal Protective Equipment (PPE) Matrix
Protection LevelEquipmentRationale
Respiratory N95 or P100 RespiratorPrevents inhalation of fine particulates during solid weighing/transfer.[1][2][3]
Dermal Nitrile Gloves (Double gloving recommended)Pyridazines can be skin sensitizers; double layer prevents permeation.[1][2][3]
Ocular Chemical Splash GogglesProtects against dust and accidental splashes of solutions.[2][3]
Waste Stream Segregation Logic

Use the following decision matrix to determine the correct waste container.

DisposalLogic Start Waste Generation StateCheck Physical State? Start->StateCheck Solid Solid / Precipitate StateCheck->Solid Liquid Liquid / Mother Liquor StateCheck->Liquid SolidBin Solid Waste Bin (Double Bagged) Solid->SolidBin Label: Toxic Solid SolventCheck Solvent Type? Liquid->SolventCheck HaloSolvent Halogenated Solvent (DCM, Chloroform) SolventCheck->HaloSolvent NonHaloSolvent Non-Halo Solvent (MeOH, EtOAc) SolventCheck->NonHaloSolvent HaloCarboy Halogenated Waste Carboy (Red Tag) HaloSolvent->HaloCarboy NonHaloSolvent->HaloCarboy *MUST SEGREGATE* Due to Solute Cl content

Figure 1: Decision tree for segregating chlorinated heterocyclic waste. Note that even if dissolved in non-halogenated solvents (like Methanol), the presence of the solute mandates disposal in the Halogenated stream.[1][3]

Operational Procedures
Scenario A: Solid Waste (Excess Reagent/Scraps)
  • Container: Use a wide-mouth high-density polyethylene (HDPE) jar or a dedicated solid waste drum.[1]

  • Bagging: Place the solid inside a clear polyethylene bag. Twist and tape the neck of the bag (Gooseneck seal).

  • Secondary Containment: Place the sealed bag into the HDPE container.

  • Labeling: Affix a hazardous waste tag.

    • Constituents: "Methyl 3,6-dichloro-5-methylpyridazine-4-carboxylate"[1][2][3][6]

    • Hazard Checkboxes: Toxic, Irritant.[1][8][9]

Scenario B: Liquid Waste (Reaction Mixtures/Rinses)

Critical Rule: Do not mix with oxidizers (e.g., Nitric Acid, Peroxides).[1]

  • Selection: Select the Halogenated Organic Waste carboy (often designated by a red tag or specific color code in your facility).[1]

  • Compatibility Check: Ensure the carboy does not contain strong alkalis (NaOH/KOH waste), which could degrade the ester and generate heat.[1]

  • Transfer: Use a funnel to prevent spillage. Pour slowly to avoid splashing.

  • Log: Record the volume and chemical name on the carboy's log sheet immediately.

Spill Contingency Plan

In the event of a benchtop spill:

  • Isolate: Evacuate the immediate area (radius of 3 meters).[1]

  • PPE Up: Don proper PPE (as listed in 3.1).[1]

  • Contain:

    • Solids: Gently cover with damp paper towels to prevent dust generation, then scoop into a disposal bag.[1]

    • Liquids: Absorb with vermiculite or a dedicated organic spill pillow.[1] Do not use sawdust (combustible).[1]

  • Clean: Wipe the surface with a soap/water solution, followed by an acetone rinse.[1] Dispose of all cleanup materials as Halogenated Solid Waste .[1]

References & Regulatory Grounding[1][2][3][10]

  • PubChem. (2025).[1][10] Methyl 3,6-dichloropyridazine-4-carboxylate Compound Summary. National Library of Medicine.[1] Link

  • U.S. Environmental Protection Agency (EPA). (2024).[1] Resource Conservation and Recovery Act (RCRA) Regulations - Halogenated Solvents (F001/F002).[1] Link

  • ResearchGate. (2017).[1] Halogenated Wastes Safe Disposal: Incineration Protocols. Link

  • Fisher Scientific. (2025).[1][11][12] Safety Data Sheet: Methyl 3-amino-5,6-dichloro-2-pyrazinecarboxylate (Analogous Hazard Profile). Link

Sources

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